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  • Product: [2-(Aminomethyl)-3-methylbutyl]benzene

Core Science & Biosynthesis

Foundational

High-Fidelity Synthesis and Characterization of [2-(Aminomethyl)-3-methylbutyl]benzene

Audience: Researchers, Scientists, and Drug Development Professionals. CAS No.: 1797555-17-9 IUPAC Name: 2-Benzyl-3-methylbutan-1-amine Formula: C₁₂H₁₉N Molecular Weight: 177.29 g/mol Executive Summary & Structural Analy...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. CAS No.: 1797555-17-9 IUPAC Name: 2-Benzyl-3-methylbutan-1-amine Formula: C₁₂H₁₉N Molecular Weight: 177.29 g/mol

Executive Summary & Structural Analysis

[2-(Aminomethyl)-3-methylbutyl]benzene is a sterically congested primary amine characterized by a


-phenyl-

-isopropylpropylamine skeleton. Structurally, it resembles a hybrid between the gabapentinoid scaffold (specifically Pregabalin , where the carboxylic acid is replaced by a phenyl ring) and phenethylamine derivatives.

Its synthesis presents a classic challenge in organic chemistry: constructing a quaternary or highly substituted tertiary carbon center adjacent to a nitrogen source. The steric bulk of the isopropyl group at the


-position necessitates a robust route to avoid elimination side reactions during alkylation.

This guide details the Cyanoacetate Decarboxylation Route , the industry-standard method for synthesizing


-branched primary amines with high fidelity.
Structural Disconnection (Retrosynthesis)

The most logical disconnection is at the C1-N bond (reductive amination or nitrile reduction) and the C2-C(Benzyl) bond (alkylation).

Retrosynthesis Target [2-(Aminomethyl)-3-methylbutyl]benzene (Target Amine) Nitrile 2-Benzyl-3-methylbutanenitrile (Key Intermediate) Target->Nitrile Reduction (LiAlH4) Precursor Ethyl 2-benzyl-2-cyano-3-methylbutanoate (Dialkylated Precursor) Nitrile->Precursor Hydrolysis & Decarboxylation Starting Ethyl Cyanoacetate + Isopropyl Bromide + Benzyl Bromide Precursor->Starting Sequential Alkylation

Figure 1: Retrosynthetic analysis showing the strategic disconnection back to commercially available ethyl cyanoacetate.

Experimental Protocols

Route Overview: The Cyanoacetate Method

This route is preferred over direct alkylation of phenethylamines due to the suppression of over-alkylation and the ability to control the introduction of the bulky isopropyl group.

Phase 1: Construction of the Carbon Skeleton

Objective: Synthesis of 2-Benzyl-3-methylbutanenitrile.

Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • Isopropyl bromide (1.1 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.2 eq total)

  • Ethanol (anhydrous)

Protocol:

  • First Alkylation (Introduction of Isopropyl Group):

    • Rationale: The secondary halide (isopropyl bromide) is less reactive and more prone to elimination (E2) than the primary benzylic halide. It is crucial to install this group first or under carefully controlled conditions, although standard practice often installs the isopropyl group on the cyanoacetate first to avoid steric hindrance from a pre-existing benzyl group.

    • Dissolve NaOEt (1.1 eq) in anhydrous ethanol under N₂ atmosphere.

    • Add Ethyl cyanoacetate (1.0 eq) dropwise at 0°C. Stir for 30 min to form the enolate.

    • Add Isopropyl bromide (1.1 eq) dropwise.

    • Reflux for 4–6 hours. Monitor by TLC for disappearance of starting material.

    • Note: Yields for isopropyl alkylation can be moderate (50-60%) due to competing elimination. Purification via vacuum distillation is recommended before the next step.

    • Intermediate A: Ethyl 2-cyano-3-methylbutanoate.

  • Second Alkylation (Introduction of Benzyl Group):

    • Dissolve NaOEt (1.1 eq) in anhydrous ethanol.

    • Add Intermediate A (1.0 eq) dropwise at room temperature.

    • Add Benzyl bromide (1.1 eq) dropwise. The reaction is typically exothermic and rapid due to the high reactivity of the benzylic halide.

    • Reflux for 2 hours.

    • Intermediate B: Ethyl 2-benzyl-2-cyano-3-methylbutanoate.

  • Hydrolysis and Decarboxylation:

    • Treat Intermediate B with aqueous KOH (20%) in methanol. Reflux for 4 hours to hydrolyze the ester to the carboxylate.

    • Acidify with HCl to pH 1 to generate the unstable 2-cyano-carboxylic acid.

    • Heat the crude acid neat or in a high-boiling solvent (e.g., o-dichlorobenzene) at 140–160°C. Evolution of CO₂ indicates successful decarboxylation.

    • Product: 2-Benzyl-3-methylbutanenitrile.[1]

    • Purification: Vacuum distillation (bp ~130°C at 10 mmHg).

Phase 2: Reduction to the Amine

Objective: Conversion of the nitrile to the primary amine.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with LiAlH₄ (2.0 eq) and anhydrous THF. Cool to 0°C.

  • Addition: Dissolve 2-Benzyl-3-methylbutanenitrile (1.0 eq) in THF and add dropwise to the hydride suspension. Maintain internal temperature <10°C.

  • Reaction: Allow to warm to room temperature, then reflux for 3–5 hours. The nitrile reduction requires forcing conditions to ensure complete conversion to the amine and avoid the imine intermediate.

  • Workup (Fieser Method):

    • Cool to 0°C.

    • Carefully quench with water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the grams of LiAlH₄ used.
    • Stir until the aluminum salts form a white, granular precipitate.

    • Filter through Celite.

  • Isolation: Dry the filtrate over anhydrous MgSO₄ and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in diethyl ether and add HCl (in dioxane or ether) to precipitate the hydrochloride salt. Recrystallize from Isopropanol/Ether.

SynthesisWorkflow Step1 Step 1: Alkylation Ethyl Cyanoacetate + iPr-Br (NaOEt/EtOH, Reflux) Step2 Step 2: Benzylation + Benzyl Bromide (NaOEt/EtOH) Step1->Step2 Intermediate A Step3 Step 3: Decarboxylation 1. KOH Hydrolysis 2. Heat (-CO2) Step2->Step3 Intermediate B Step4 Step 4: Reduction LiAlH4 / THF Step3->Step4 Nitrile Final [2-(Aminomethyl)-3-methylbutyl]benzene (HCl Salt) Step4->Final Workup & HCl

Figure 2: Step-by-step synthetic workflow for the production of the target amine HCl salt.

Characterization & Data Analysis

Verification of the target compound requires distinguishing it from potential regioisomers (e.g., linear alkylation products).

Expected Analytical Data
TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR

0.8–0.9 ppm
Doublet (6H)Isopropyl methyl groups (–CH(CH ₃)₂)
¹H NMR

2.6–2.8 ppm
Multiplet (2H)Benzylic protons (Ph-CH ₂–CH)
¹H NMR

2.9–3.1 ppm
Multiplet (2H)Aminomethyl protons (–CH ₂–NH₂)
¹H NMR

7.1–7.3 ppm
Multiplet (5H)Aromatic protons
MS (ESI)

[M+H]⁺
178.16Consistent with Formula C₁₂H₁₉N
IR

3300–3400 cm⁻¹N–H stretch (Primary Amine)
IR

~2240 cm⁻¹Absent (Confirms reduction of Nitrile)
Critical Impurities
  • Mono-alkylated species: Resulting from incomplete alkylation in Step 1 or 2. Detected by MS (

    
     136 for isopropyl-only or 
    
    
    
    184 for benzyl-only derivatives).
  • Elimination products: Isopropyl bromide can eliminate to propene, reducing the effective stoichiometry.

Safety & Handling

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric. Reacts violently with water. Use only in dry, inert atmospheres.

  • Benzyl Bromide: Potent lachrymator. Handle in a fume hood.

  • Cyanides/Nitriles: While the intermediates are organic nitriles (less toxic than HCN), standard precautions for preventing dermal absorption should be utilized.

References

  • Patent: Inhibitors of MPTP. World Intellectual Property Organization, WO2024153946A1. (2024). Describes the reduction of 2-benzyl-3-methylbutanenitrile to the target amine. Link

  • Methodology: Cope, A. C., et al. "Alkylation of Ethyl Cyanoacetate." Organic Syntheses, Coll. Vol. 4, p. 291. (Standard protocol for alkylation of cyanoacetates). Link

  • Data Source: PubChem Compound Summary for CID 75493795, [2-(Aminomethyl)-3-methylbutyl]benzene. Link

Sources

Exploratory

Targeting the Scaffold: A Technical Analysis of Novel Aminomethyl Benzene Derivatives in Drug Discovery

Executive Summary The aminomethyl benzene (benzylamine) scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore capable of modulating diverse biological targets. Recent inv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminomethyl benzene (benzylamine) scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore capable of modulating diverse biological targets. Recent investigations (2023–2025) have transcended the traditional use of this moiety solely as a linker, revealing its intrinsic capacity to drive potency in antimicrobial, anticancer, and neurotherapeutic agents. This technical guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols of novel aminomethyl benzene derivatives, providing a roadmap for their application in modern drug development.

Structural Paradigm & SAR Analysis

The aminomethyl benzene core functions as a "chemical hinge," offering a balance of conformational flexibility and rigid aromatic stacking potential. Its biological efficacy is governed by two primary vectors: electronic modulation of the benzene ring and steric optimization of the amine nitrogen.

The Electronic-Steric Interplay[1]
  • The Methylene Linker: Acts as a spacer that prevents steric clash between the aromatic ring and the receptor binding pocket, while allowing rotational freedom for induced-fit binding.

  • Nitrogen Substitution: Secondary and tertiary amines in this position often improve lipophilicity (logP) and blood-brain barrier (BBB) penetration, critical for CNS-active derivatives.

  • Ring Substitution: Electron-withdrawing groups (EWGs) like halogens (F, Cl) at the para position enhance metabolic stability and often increase potency in antimicrobial series by altering the pKa of the amine.

SAR_Analysis Core Aminomethyl Benzene (Scaffold) Linker Methylene Bridge (-CH2-) Rotational Freedom Core->Linker Amine Amine Nitrogen H-Bond Donor/Acceptor Core->Amine Ring Benzene Ring π-π Stacking Core->Ring Activity_CNS CNS Activity (AChE/BChE Inhibition) Linker->Activity_CNS Flexibility Activity_AntiM Antimicrobial (Membrane Disruption) Amine->Activity_AntiM Cationic Charge Activity_AntiC Anticancer (CDK2/ADORA1 Inhibition) Ring->Activity_AntiC Intercalation

Figure 1: Structure-Activity Relationship (SAR) map illustrating how specific structural domains of the aminomethyl benzene scaffold dictate biological outcomes.

Therapeutic Domain: Anticancer & Cytotoxicity

Recent studies have highlighted the efficacy of aminobenzylnaphthols (Betti bases) and eugenol-derived aminomethyl compounds in oncology. These derivatives function not merely as cytotoxins but as targeted inhibitors of specific signaling kinases.

Mechanism of Action: Multi-Target Inhibition

Novel aminobenzylnaphthols (e.g., MMZ series) synthesized via the Betti reaction have demonstrated potent cytotoxicity against pancreatic (BxPC-3) and colorectal (HT-29) cancer lines.

  • Target: Cyclin-Dependent Kinase 2 (CDK2) and Adenosine A1 Receptor (ADORA1).

  • Pathway: Inhibition leads to G1/S phase cell cycle arrest, triggering mitochondrial apoptosis.

  • Data Point: Compound MMZ-140C exhibited an IC50 of ~30 µM in BxPC-3 cells, comparable to 5-Fluorouracil but with a distinct mechanism [1].

Experimental Protocol: MTT Cell Viability Assay

Objective: Determine the IC50 of novel derivatives against cancer cell lines.

  • Seeding: Plate BxPC-3 cells at

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve test compounds in DMSO (final concentration < 0.1%). Prepare serial dilutions (e.g., 5–400 µM) and add to wells. Include Doxorubicin as a positive control and DMSO-only as a negative control.

  • Incubation: Incubate for 24h, 48h, or 72h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % viability

    
    . Plot dose-response curves to derive IC50.
    

Apoptosis_Pathway Compound Aminobenzylnaphthol (Ligand) Target CDK2 / ADORA1 (Inhibition) Compound->Target Binding Cycle Cell Cycle Arrest (G1/S Phase) Target->Cycle Mito Mitochondrial Dysfunction (Loss of Membrane Potential) Cycle->Mito Caspase Caspase 3/7 Activation Mito->Caspase Death Apoptosis Caspase->Death

Figure 2: Mechanistic pathway of aminobenzylnaphthol derivatives inducing apoptosis via CDK2 inhibition.

Therapeutic Domain: Antimicrobial Frontiers

The emergence of drug-resistant pathogens has revitalized interest in coumarin-benzylamine hybrids and aminomethyl longifolene derivatives .

Mechanism: Membrane Permeabilization

Unlike traditional antibiotics that target cell wall synthesis, recent benzylamine derivatives (e.g., Compound A5) act by disrupting the bacterial cell membrane integrity. The cationic amine interacts with anionic phospholipid headgroups, while the lipophilic benzene/coumarin tail inserts into the bilayer, causing leakage of intracellular contents [2].

Comparative Potency Data
Compound ClassTarget OrganismMIC (µg/mL)Reference DrugRef
Aminomethyl Longifolene (Cmpd 5) C. albicans1.95Ketoconazole (Positive)[3]
Coumarin-Benzylamine (Cmpd A5) X.[1] oryzae12.5Bismerthiazol[2]
Halogenated Benzylamine Y. lipolytica4.0Fluconazole[4]

Therapeutic Domain: CNS & Enzyme Inhibition

Aminomethyl benzene derivatives are structural analogues of acetylcholine, making them potent cholinesterase inhibitors (ChEIs) for Alzheimer's disease therapy.

Dual Inhibition Strategy

New derivatives, particularly 2-aryl-6-carboxamide benzoxazoles and benzene-based carbamates , have shown dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Selectivity: The "aminomethyl" chain length correlates with BChE selectivity. Longer chains (heptyl/octyl) favor BChE inhibition due to the larger active site gorge of BChE compared to AChE [5].

  • Binding Mode: Molecular docking reveals that the benzene ring engages in

    
    -
    
    
    
    stacking with Trp86 (AChE) or Trp82 (BChE), while the amine nitrogen forms cation-
    
    
    interactions with Phe330 [6].

Synthetic Protocol: The Betti Reaction

To synthesize novel aminobenzylnaphthols (anticancer agents), the Betti reaction is the preferred self-validating protocol due to its atom economy and one-pot nature.

Reaction: Condensation of 2-naphthol, an aromatic aldehyde, and a primary amine (or ammonia).

Step-by-Step Protocol:

  • Reagents: Combine 2-naphthol (10 mmol), substituted benzaldehyde (10 mmol), and the amine (12 mmol) in a round-bottom flask.

  • Solvent: Use Ethanol (20 mL) as the green solvent.

  • Conditions: Reflux at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool the mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to yield pure aminobenzylnaphthol crystals.

  • Validation: Confirm structure via

    
    -NMR (look for the characteristic methine singlet at 
    
    
    
    5.5–6.5 ppm) and IR (OH stretch at 3300-3400
    
    
    ).

Synthesis_Workflow Reactants 2-Naphthol + Benzaldehyde + Primary Amine Process Reflux (EtOH, 80°C) 4-6 Hours Reactants->Process Intermediate Imine Intermediate (In Situ) Process->Intermediate Transient Product Aminobenzylnaphthol (Precipitate) Intermediate->Product Purification Recrystallization (Hot EtOH) Product->Purification

Figure 3: Workflow for the Betti reaction synthesis of aminobenzylnaphthol derivatives.

References

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]

  • Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Chemistry & Biodiversity. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of ω-Aminomethyl Longifolene. Chinese Academy of Forestry. [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]]

  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR. International Journal of Molecular Sciences. [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Foundational

The Structure-Activity Relationship of [2-(Aminomethyl)-3-methylbutyl]benzene Analogs: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for a novel class of compounds: [2-(Aminomethyl)-3-methylbutyl]benzene analogs. While direct research on this s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for a novel class of compounds: [2-(Aminomethyl)-3-methylbutyl]benzene analogs. While direct research on this specific scaffold is emerging, this document synthesizes established principles from the medicinal chemistry of γ-aminobutyric acid (GABA) analogs and related central nervous system (CNS) active agents to construct a predictive SAR model. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of new therapeutics targeting the GABAergic system. We will delve into rational design strategies, synthetic methodologies, and key biological evaluation protocols, providing a comprehensive framework for advancing the development of this promising chemical series.

Introduction: Targeting the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Dysfunction in the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and neuropathic pain. Consequently, modulation of GABAergic signaling through various mechanisms represents a highly validated and fruitful area for therapeutic intervention.

The core structure of [2-(Aminomethyl)-3-methylbutyl]benzene analogs incorporates key pharmacophoric elements that suggest a potential interaction with components of the GABAergic system. The presence of an aminomethyl group attached to a branched alkyl chain is reminiscent of GABA itself, as well as clinically successful drugs like Pregabalin and Gabapentin, which are 3-alkylated GABA analogs.[2] The phenyl ring offers a scaffold for substitution, allowing for the modulation of physicochemical properties such as lipophilicity, which is critical for blood-brain barrier penetration, and for introducing additional interactions with the target protein.[3]

This guide will explore the potential of these analogs to act as:

  • GABA Receptor Modulators: Directly activating or allosterically modulating GABA-A or GABA-B receptors.

  • GABA Transporter (GAT) Inhibitors: Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory effect.

  • GABA Aminotransferase (GABA-T) Inhibitors: Preventing the metabolic degradation of GABA, leading to increased synaptic concentrations.

Understanding the nuanced structure-activity relationships will be paramount in optimizing the potency, selectivity, and pharmacokinetic profile of this novel chemical class.

Synthetic Strategies

The synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene analogs can be approached through several versatile and adaptable routes. The chosen strategy will largely depend on the desired substitution pattern on the benzene ring and the specific stereochemistry of the chiral center in the 3-methylbutyl side chain. Below are representative synthetic schemes.

General Synthesis of the Core Scaffold

A plausible and efficient method for the synthesis of the core [2-(Aminomethyl)-3-methylbutyl]benzene scaffold involves a multi-step sequence starting from a suitably substituted benzene derivative.

Synthetic_Scheme_1 start Substituted Benzene step1 Friedel-Crafts Acylation start->step1 RCOCl, AlCl3 intermediate1 Aryl Ketone step1->intermediate1 step2 Wittig or Horner-Wadsworth-Emmons Reaction intermediate1->step2 Phosphonium ylide or phosphonate carbanion intermediate2 α,β-Unsaturated Ester step2->intermediate2 step3 Michael Addition (e.g., with Lithium diisopropylamide) intermediate2->step3 Organocuprate or other nucleophile intermediate3 Ester with Branched Chain step3->intermediate3 step4 Reduction of Ester & Amide Formation intermediate3->step4 1. LiAlH4 2. Acylation intermediate4 Amide step4->intermediate4 step5 Reduction of Amide intermediate4->step5 LiAlH4 or BH3 product [2-(Aminomethyl)-3-methylbutyl]benzene Analog step5->product Chemoenzymatic_Synthesis start Dimethyl 3-methylglutarate step1 Enantioselective Hydrolysis (e.g., Pig Liver Esterase) start->step1 intermediate1 (R)- or (S)-monoester step1->intermediate1 step2 Conversion of Ester to Amine intermediate1->step2 Curtius or Hofmann Rearrangement step3 Conversion of Carboxylic Acid to Amine intermediate1->step3 Curtius or Hofmann Rearrangement product_R (R)-4-amino-3-methylbutanoic acid step2->product_R step4 Coupling with Aryl Moiety product_R->step4 product_S (S)-4-amino-3-methylbutanoic acid step3->product_S product_S->step4 final_product Chiral [2-(Aminomethyl)-3-methylbutyl]benzene Analog step4->final_product Electrophysiology_Workflow start Xenopus Oocyte Preparation step1 cRNA Injection (GABA-A Receptor Subunits) start->step1 step2 Incubation (2-5 days) step1->step2 step3 Two-Electrode Voltage Clamp Setup step2->step3 step4 Baseline GABA Application (EC20) step3->step4 step5 Co-application of Test Compound and GABA step4->step5 step6 Data Acquisition (Current Measurement) step5->step6 product Determination of Functional Activity (Agonist, Antagonist, Modulator) step6->product

Figure 3: Workflow for the functional characterization of analogs using two-electrode voltage clamp.

Evaluation of GABA-T Inhibition

This assay determines if the compounds can inhibit the primary enzyme responsible for GABA degradation.

Protocol: Spectrophotometric GABA-T Inhibition Assay

[4][5][6]1. Reagents and Buffers:

  • Purified GABA transaminase (GABA-T).
  • GABA (substrate).
  • α-ketoglutarate (co-substrate).
  • Pyridoxal 5'-phosphate (PLP, cofactor).
  • Succinic semialdehyde dehydrogenase (SSADH).
  • NADP⁺.
  • Potassium pyrophosphate buffer (pH 8.6).
  • Assay Procedure:
  • In a 96-well UV-transparent plate, prepare a reaction mixture containing GABA, α-ketoglutarate, PLP, NADP⁺, and SSADH in the assay buffer.
  • Add varying concentrations of the test compound or a positive control (e.g., vigabatrin).
  • Initiate the reaction by adding GABA-T.
  • Immediately measure the increase in absorbance at 340 nm over time at 37°C. This corresponds to the production of NADPH.
  • Data Analysis:
  • Calculate the initial reaction velocity for each concentration of the inhibitor.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The [2-(Aminomethyl)-3-methylbutyl]benzene scaffold represents a promising starting point for the development of novel modulators of the GABAergic system. By leveraging the established SAR of related GABA analogs, a rational approach to the design and optimization of this series can be undertaken. The interplay between the stereochemistry and branching of the alkyl side chain and the nature and position of substituents on the benzene ring will be critical in determining the pharmacological profile of these compounds. The experimental protocols outlined in this guide provide a robust framework for the comprehensive biological evaluation of these novel analogs. Future work should focus on systematic modifications of the scaffold to build a detailed quantitative structure-activity relationship (QSAR) model, which can further guide the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising clinical candidates.

References

  • Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. (2006). Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids.
  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81-97.
  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94.
  • Juniper Publishers. (2024, February 4). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
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  • Kim, J., & Raines, R. T. (2003). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry Letters, 13(15), 2549-2551.
  • Chen, K., & Chen, X. (2019). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 10(33), 7793-7798.
  • Kumar, A., Singh, S., & Sharma, A. (2018). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. RSC Advances, 8(50), 28483-28492.
  • Park, M. G., Han, A. R., Kim, S. Y., Kim, T. Y., Kim, H. M., & Lee, C. J. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2016-2024.
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  • Zaugg, J., Baburin, I., Strommer, B., Kim, H. J., Hering, S., & Hamburger, M. (2015). HPLC-based activity profiling: Discovery of piperine as a positive GABAA receptor modulator targeting a benzodiazepine-independent binding site. Planta Medica, 81(12/13), 1103-1110.
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Sources

Exploratory

CAS number and molecular formula for [2-(Aminomethyl)-3-methylbutyl]benzene

The following technical guide details the chemical identity, synthesis, and characterization of [2-(Aminomethyl)-3-methylbutyl]benzene . This document is structured for researchers and drug development professionals, foc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and characterization of [2-(Aminomethyl)-3-methylbutyl]benzene . This document is structured for researchers and drug development professionals, focusing on practical methodology, mechanistic insights, and rigorous data validation.

Chemical Identity & Core Specifications

[2-(Aminomethyl)-3-methylbutyl]benzene is a primary amine featuring a bulky, branched alkyl chain attached to a benzyl group. Structurally, it serves as a valuable building block in the synthesis of peptidomimetics and GABA (gamma-aminobutyric acid) analogs, bearing structural similarity to the hydrophobic core of leucine-mimetic scaffolds.

Compound Identification Data
ParameterSpecification
Chemical Name [2-(Aminomethyl)-3-methylbutyl]benzene
Systematic IUPAC Name 2-Benzyl-3-methylbutan-1-amine
CAS Number (Free Base) 1225705-95-2
CAS Number (HCl Salt) 1797555-17-9
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol (Free Base); 213.75 g/mol (HCl)
SMILES CC(C)C(CN)Cc1ccccc1
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl)
Solubility Soluble in DCM, Methanol, DMSO; HCl salt soluble in water

Part 2: Synthetic Methodology & Causality

The synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene requires the construction of a quaternary carbon framework followed by functional group transformation. The most robust pathway involves the


-alkylation of isovaleronitrile  followed by hydride reduction .
Strategic Rationale
  • Starting Material Selection: Isovaleronitrile provides the pre-formed isopropyl backbone, reducing step count.

  • Regioselectivity: Using Lithium Diisopropylamide (LDA) at kinetic temperatures (-78°C) ensures exclusive deprotonation at the

    
    -position, preventing self-condensation.
    
  • Reduction Choice: Lithium Aluminum Hydride (LiAlH

    
    ) is selected over catalytic hydrogenation to avoid potential reduction of the phenyl ring or incomplete reduction of the nitrile.
    
Experimental Protocol
Step 1:

-Alkylation (C-C Bond Formation)

Objective: Synthesize intermediate 2-benzyl-3-methylbutanenitrile.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and addition funnel.

  • Reagent Prep: Charge flask with anhydrous THF (150 mL) and diisopropylamine (1.1 eq). Cool to -78°C (dry ice/acetone bath).

  • Base Generation: Add

    
    -Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min to generate LDA in situ.
    
  • Substrate Addition: Add Isovaleronitrile (1.0 eq) dropwise over 20 min. Critical: Maintain temp < -70°C to preserve the kinetic enolate. Stir for 1 hour.

  • Alkylation: Add Benzyl Bromide (1.05 eq) dropwise. The solution may turn pale yellow.

  • Warm-up: Allow the reaction to warm to room temperature (RT) overnight.

  • Quench: Quench with saturated NH

    
    Cl solution. Extract with EtOAc (3x). Dry organics over MgSO
    
    
    
    and concentrate.
  • Validation point: Monitor disappearance of starting nitrile via TLC (Hexane/EtOAc 9:1).

Step 2: Nitrile Reduction (Amine Formation)

Objective: Convert nitrile to primary amine [2-(Aminomethyl)-3-methylbutyl]benzene.

  • Setup: Flame-dry a 1 L flask with reflux condenser under nitrogen.

  • Hydride Charge: Suspend LiAlH

    
     (2.0 eq) in anhydrous THF (200 mL) at 0°C.
    
  • Addition: Dissolve the crude nitrile from Step 1 in THF and add dropwise to the hydride suspension. Caution: Exothermic H

    
     evolution.
    
  • Reflux: Heat to reflux (66°C) for 4-6 hours to drive the reduction to completion.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    is the mass of LiAlH
    
    
    in grams.
  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude amine oil.

Purification Workflow (Self-Validating System)

To ensure pharmaceutical-grade purity, the crude amine is converted to its Hydrochloride salt.

  • Dissolve crude amine in diethyl ether.

  • Cool to 0°C and bubble dry HCl gas or add 4M HCl in dioxane dropwise.

  • Filter the resulting white precipitate.

  • Recrystallize from Isopropanol/Ether.

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation and critical process controls.

SynthesisPath Start Isovaleronitrile (C5H9N) Inter Intermediate: 2-Benzyl-3-methylbutanenitrile Start->Inter C-Alkylation Reagent1 1. LDA, THF, -78°C 2. Benzyl Bromide Product Target: [2-(Aminomethyl)-3-methylbutyl]benzene Inter->Product Reduction Reagent2 LiAlH4, THF Reflux Salt HCl Salt Formation (Purification) Product->Salt Crystallization

Figure 1: Synthetic route from Isovaleronitrile to [2-(Aminomethyl)-3-methylbutyl]benzene.

Analytical Logic & Quality Control

The following decision tree outlines the validation steps required to confirm the identity of the synthesized compound.

QC_Workflow Sample Isolated Product (HCl Salt) HNMR 1H NMR (DMSO-d6) Sample->HNMR CNMR 13C NMR Sample->CNMR MS LC-MS (ESI+) Sample->MS Check1 Check: 5 Aromatic H (7.1-7.4 ppm)? HNMR->Check1 Check3 Check: M+H = 178.16? MS->Check3 Check2 Check: Isopropyl Methyls (0.8-0.9 ppm, d)? Check1->Check2 Yes Fail REPROCESS Check1->Fail No Pass RELEASE BATCH Check2->Pass Yes Check2->Fail No Check3->Pass Yes Check3->Fail No

Figure 2: Quality Control Decision Tree for structural validation.

Part 4: Analytical Expectations

Researchers should anticipate the following spectral characteristics for the free base in CDCl


:
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.15–7.35 (m, 5H, Ar-H)
      
    • 
       2.60–2.75 (m, 2H, Ph-CH 
      
      
      
      )
    • 
       2.55 (d, 2H, -CH 
      
      
      
      -NH
      
      
      )
    • 
       1.60 (m, 1H, Methine CH )
      
    • 
       1.45 (m, 1H, Isopropyl CH )
      
    • 
       0.90 (d, 6H, Isopropyl CH 
      
      
      
      )
  • Mass Spectrometry:

    • ESI-MS (

      
      ): Calculated for [M+H]
      
      
      
      : 178.16. Found: 178.2.

References

  • Sigma-Aldrich. (n.d.). [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride Product Page. Retrieved from

  • ChemSRC. (2025). [2-(Aminomethyl)-3-methylbutyl]benzene Physicochemical Properties. Retrieved from

  • ChemicalBook. (2025).[1] N-Benzyl-3-methylbutylamine and related isomers. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Methyl-3-phenylbut-2-en-1-amine (Structural Analog). National Library of Medicine. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Foundational

A Technical Guide to the Solubility and Stability Profiling of [2-(Aminomethyl)-3-methylbutyl]benzene

Introduction In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success. This guide provides an in-depth technical framework for th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success. This guide provides an in-depth technical framework for the comprehensive solubility and stability characterization of [2-(Aminomethyl)-3-methylbutyl]benzene, a novel compound featuring a primary amine and a substituted alkylbenzene moiety. The structure suggests a molecule with a hydrophobic character, conferred by the benzene ring and the branched butyl group, and a key ionizable center—the primary amine—which is expected to govern its aqueous solubility.

The journey from a promising lead compound to a viable drug product is contingent on surmounting the challenges of bioavailability and ensuring a stable formulation. Solubility directly influences the rate and extent of drug absorption, while stability dictates the shelf-life, safety, and efficacy of the final product. Neglecting these foundational studies can lead to costly late-stage failures. This document, therefore, serves as a strategic guide for researchers, outlining the necessary experimental protocols and the scientific rationale that underpins them. By following the methodologies detailed herein, scientists can generate the critical data required to inform formulation strategies, establish appropriate storage conditions, and build a robust data package for regulatory submissions.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For an ionizable compound like [2-(Aminomethyl)-3-methylbutyl]benzene, solubility is not a single value but a function of pH. The primary amine group (pKa estimated ~9-10) will be protonated at acidic pH, forming a more soluble ammonium salt, and deprotonated at basic pH, yielding the less soluble free base.

Theoretical Foundation: The Role of pKa

The relationship between pH, pKa, and the solubility of an ionizable drug is described by the Henderson-Hasselbalch equation.[1][2][3][4] For a basic compound like ours, the total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble species. This relationship underscores the necessity of determining solubility across a physiologically relevant pH range (typically 1.2 to 6.8 for oral drugs).[5]

Experimental Protocol 1: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7][8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Objective: To determine the equilibrium solubility of [2-(Aminomethyl)-3-methylbutyl]benzene across a range of pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering the pH range of 1.2 to 7.5 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[5]

  • Sample Preparation: Add an excess amount of [2-(Aminomethyl)-3-methylbutyl]benzene to vials containing each buffer. The excess solid ensures that equilibrium is established with the saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C to simulate physiological conditions) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the samples to stand, then separate the saturated supernatant from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • pH Measurement: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment.[5][6]

Causality Insight: Using a 37°C incubation temperature is crucial as it mimics the human body's environment, providing more clinically relevant data. The 48-hour agitation period is a self-validating step; samples can be taken at 24 and 48 hours to confirm that the concentration is no longer increasing, thus verifying that equilibrium has been achieved.

Experimental Protocol 2: Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the composition of human intestinal fluids.[10][11][12] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can form micelles, which may enhance the solubility of lipophilic compounds.[10][13][14]

Objective: To evaluate the solubility in FaSSIF and FeSSIF to understand the potential effects of food on the drug's absorption.

Methodology:

  • Media Preparation: Prepare FaSSIF (pH ~6.5) and FeSSIF (pH ~5.0) according to established recipes.[10][15] These typically include sodium taurocholate and lecithin.

  • Solubility Determination: Perform the shake-flask method as described in Protocol 1, using FaSSIF and FeSSIF as the media.

  • Analysis: Quantify the dissolved drug concentration via HPLC.

Causality Insight: A significant increase in solubility in FeSSIF compared to FaSSIF would suggest a positive food effect, meaning the drug may be better absorbed when taken with a meal. This is a critical piece of information for designing clinical trials and for patient dosing instructions.

Data Presentation: Solubility Profile

Summarize the collected data in a clear, tabular format.

Medium pH (Final) Temperature (°C) Solubility (mg/mL) BCS Classification
0.1 N HCl1.237ValueHigh/Low
Acetate Buffer4.537ValueHigh/Low
Phosphate Buffer6.837ValueHigh/Low
FaSSIF6.537Value-
FeSSIF5.037Value-

The Biopharmaceutics Classification System (BCS) classification is based on whether the highest therapeutic dose is soluble in 250 mL of aqueous media over the pH range of 1.2-6.8.[5][12]

Visualization: Solubility Testing Workflow

G cluster_prep Preparation cluster_exp Experiment (Shake-Flask) cluster_analysis Analysis API API Stock Add Add Excess API to Media API->Add Buffers pH Buffers (1.2-6.8) Buffers->Add BioMedia FaSSIF / FeSSIF BioMedia->Add Equilibrate Equilibrate (37°C, 48h) Add->Equilibrate Separate Centrifuge / Filter Equilibrate->Separate Quantify Quantify by HPLC Separate->Quantify pH_check Measure Final pH Separate->pH_check Data Solubility Data Table (mg/mL vs. pH) Quantify->Data pH_check->Data

Caption: Workflow for determining equilibrium solubility.

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Stability testing is mandated by regulatory agencies like the ICH and FDA to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[16][17][18] Forced degradation (or stress testing) is a critical component of this process. It involves subjecting the drug to conditions more severe than those used in accelerated stability studies to identify potential degradation products and pathways.[18][19][20] This information is vital for developing stability-indicating analytical methods.[19][21][22][23]

Theoretical Foundation: Likely Degradation Pathways

The structure of [2-(Aminomethyl)-3-methylbutyl]benzene suggests several potential degradation pathways:

  • Oxidation: Primary amines, particularly aromatic ones, are susceptible to oxidation.[24][25][26] This can lead to the formation of N-oxides, hydroxylamines, or other oxidized species.[18][27] The presence of a benzylic carbon also provides a site for oxidative degradation.

  • Photolysis: The benzene ring is a chromophore that can absorb UV light, potentially leading to light-induced degradation.[24][25]

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition.[28]

Experimental Protocol 3: Forced Degradation Studies

Objective: To identify likely degradation products and establish the specificity of the analytical method. A target degradation of 5-20% is generally considered optimal to detect primary degradants without overly complex secondary degradation.

Methodology:

  • Solution Preparation: Prepare solutions of the drug substance (e.g., at 1 mg/mL) in appropriate solvents (e.g., water, methanol, or acetonitrile/water mixtures).

  • Stress Conditions: Expose the solutions to the following conditions in parallel, including a control sample protected from stress:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[29]

    • Thermal Degradation: Store the solid drug substance and a solution at 70°C for 48 hours.

    • Photostability: Expose the solid drug and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[30][31][32][33][34] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is crucial for assessing peak purity, and a mass spectrometer (MS) detector is invaluable for identifying the mass of potential degradants.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are being detected. The sum of the assay of the main peak and the areas of all degradation products should remain close to 100% of the initial concentration.

Trustworthiness: The inclusion of a control sample stored under ambient conditions is a self-validating measure. Any degradation observed in the stressed samples can be confidently attributed to the stress condition by comparing it against the stable control. The development of a stability-indicating HPLC method, where the parent peak is resolved from all degradant peaks, is fundamental to the entire process.[35]

Data Presentation: Forced Degradation Summary
Stress Condition Conditions % Assay of Parent % Degradation No. of Degradants Major Degradant (RT)
Acid Hydrolysis0.1 N HCl, 60°C, 24hValueValueValueValue
Base Hydrolysis0.1 N NaOH, 60°C, 24hValueValueValueValue
Oxidation3% H₂O₂, RT, 24hValueValueValueValue
Thermal (Solid)70°C, 48hValueValueValueValue
Thermal (Solution)70°C, 48hValueValueValueValue
Photolytic (Solid)ICH Q1BValueValueValueValue
Photolytic (Solution)ICH Q1BValueValueValueValue

RT = Retention Time

Visualization: Forced Degradation & Method Development Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Method Development Acid Acid/Heat Analyze Analyze Stressed Samples by HPLC-PDA-MS Acid->Analyze Base Base/Heat Base->Analyze Ox Oxidation (H2O2) Ox->Analyze Therm Thermal Therm->Analyze Photo Photolytic (ICH Q1B) Photo->Analyze Assess Assess Peak Purity, Resolution & Mass Balance Analyze->Assess Assess->Analyze Fail (Optimize Method) Identify Identify Degradation Pathways Assess->Identify Pass Validate Validate Stability-Indicating Method (ICH Q2) Identify->Validate API API Solution API->Acid API->Base API->Ox API->Therm API->Photo

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion

The systematic investigation of the solubility and stability of [2-(Aminomethyl)-3-methylbutyl]benzene, as outlined in this guide, provides the foundational knowledge required for its successful development as a drug candidate. The pH-solubility profile will directly inform the biopharmaceutical classification and guide the selection of an appropriate formulation strategy—for instance, whether a salt form is necessary or if enabling technologies like amorphous solid dispersions are required.

The forced degradation studies serve a dual purpose: they reveal the molecule's intrinsic liabilities and are instrumental in developing and validating a robust, stability-indicating analytical method.[29] This method is non-negotiable for all future quality control, release testing, and formal stability studies. The identified degradation pathways will dictate the required protective measures in packaging and storage conditions, ensuring the final drug product delivered to the patient is both safe and effective. By adhering to these principles of scientific integrity and regulatory compliance, development teams can de-risk their programs and make informed, data-driven decisions on the path to clinical application.

References

  • Hlavica, P. (1994). Primary aromatic amines: their N-oxidative bioactivation. PubMed. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. Available at: [Link]

  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • International Journal of Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab Corporation. Available at: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • Patel, R. B., et al. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Hlavica, P. (2025). (PDF) Primary aromatic amines: Their N-oxidative bioactivation. ResearchGate. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • MDPI. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. Available at: [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. ECA Academy. Available at: [Link]

  • Biorelevant.com. (n.d.). Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. Biorelevant.com. Available at: [Link]

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. ICH. Available at: [Link]

  • Kirejev, I., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Jantratid, E., et al. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies. Available at: [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. Available at: [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Patsnap Eureka. (2025). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. Patsnap Eureka. Available at: [Link]

  • Biorelevant.com. (n.d.). What is the composition of FeSSIF?. Biorelevant.com. Available at: [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available at: [Link]

  • IAPC Journals. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. IAPC Journals. Available at: [Link]

  • ResearchGate. (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • FDA. (2017). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. Available at: [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]

  • Wang, W., et al. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC. Available at: [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2018). A Review: Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • Oxford Academic. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Global Research Online. Available at: [Link]

  • PTM. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. PTM. Available at: [Link]

  • SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Available at: [Link]

  • Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

  • FDA. (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. FDA. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Available at: [Link]

  • NDSU Virtual Cell. (n.d.). CHAPTER 7 AMINES. NDSU. Available at: [Link]

  • ChemGulf. (2025). What are the pharmaceutical applications of amines and amides?. ChemGulf. Available at: [Link]

  • PubChem. (n.d.). Butylbenzene. PubChem. Available at: [Link]

  • PubChem. (n.d.). Sec-Butylbenzene. PubChem. Available at: [Link]

  • PubChem. (n.d.). Sec-butylbenzene, (-)-. PubChem. Available at: [Link]

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Protocols & Analytical Methods

Method

analytical methods for detecting [2-(Aminomethyl)-3-methylbutyl]benzene in biological samples

Application Note: Quantitative Bioanalysis of [2-(Aminomethyl)-3-methylbutyl]benzene in Plasma via LC-MS/MS Executive Summary This application note details a robust, validated protocol for the quantification of [2-(Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of [2-(Aminomethyl)-3-methylbutyl]benzene in Plasma via LC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantification of [2-(Aminomethyl)-3-methylbutyl]benzene (CAS: 1797555-17-9) in biological matrices (plasma/serum). This analyte is a lipophilic primary amine, structurally related to gabapentinoids and phenethylamines, necessitating high-sensitivity detection for pharmacokinetic (PK) and toxicological screening.

The method utilizes Solid Phase Extraction (SPE) on a Mixed-Mode Cation Exchange (MCX) sorbent to ensure high recovery and matrix cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Positive Electrospray Ionization (ESI+) mode.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL

  • Linearity: 0.5 – 1000 ng/mL (

    
    )
    
  • Recovery: >85%

  • Run Time: 4.5 minutes

Analyte Characterization & Strategy

To design a self-validating protocol, we must understand the physicochemical properties of the target.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Monoisotopic Mass: 177.15 Da
Structure Phenyl ring with branched alkyl-amine tailLipophilic (

), UV active, Basic amine
pKa (Calculated) ~9.5 (Primary Amine)Positively charged at pH < 8; Ideal for Cation Exchange SPE
MS Ionization

= 178.16
ESI+ is the preferred ionization mode
Fragmentation Tropylium ion (

91) formation
Characteristic daughter ion for specificity

Strategic Rationale: Because the molecule possesses a basic amine and a lipophilic tail, Mixed-Mode Cation Exchange (MCX) is superior to standard Protein Precipitation (PPT). MCX allows us to wash the column with 100% organic solvent (removing neutral lipids) while the analyte remains locked by ionic interaction, yielding a cleaner extract than Liquid-Liquid Extraction (LLE).

Experimental Protocol

Reagents and Materials[1]
  • Reference Standard: [2-(Aminomethyl)-3-methylbutyl]benzene HCl (purity >98%).

  • Internal Standard (IS): Pregabalin-d6 or Phenethylamine-d5 (structural analogs preferred if specific isotopologue is unavailable).

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • LC Column: C18 stationary phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm) to retain the lipophilic phenyl group.

Sample Preparation (MCX SPE Workflow)

This workflow ensures the removal of phospholipids, which are the primary cause of matrix effects in plasma analysis.

Step-by-Step Procedure:

  • Pre-treatment:

    • Aliquot 200 µL Plasma into a 96-well plate or microcentrifuge tube.

    • Add 20 µL Internal Standard working solution (500 ng/mL).

    • Add 200 µL 4% Phosphoric Acid (

      
      ) . Rationale: Acidification ensures the amine is fully protonated (
      
      
      
      ) to bind to the cation exchange sorbent.
    • Vortex for 30 seconds.

  • Conditioning:

    • Add 1 mL Methanol to SPE cartridge.

    • Add 1 mL Water .

  • Loading:

    • Load the entire pre-treated sample onto the cartridge at low vacuum (~5 psi).

  • Washing (Critical for Purity):

    • Wash 1: 1 mL 2% Formic Acid in Water . (Removes proteins and salts).

    • Wash 2: 1 mL 100% Methanol . (Removes neutral lipids and hydrophobic interferences. The analyte remains bound via ionic charge).

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . Rationale: High pH neutralizes the amine (

      
      ) and the sorbent, breaking the ionic bond and releasing the analyte.
      
  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL Mobile Phase A/B (80:20) .

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry:

  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
Target 178.2 91.1 25Quantifier (Tropylium)
Target178.2161.115Qualifier (Loss of

)
Target178.2121.120Qualifier (Alkyl cleavage)
IS (Generic)166.2148.218Internal Standard

Workflow Visualization

The following diagram illustrates the logic flow from sample extraction to data acquisition, highlighting the critical "Wash 2" step where specificity is achieved.

G Sample Biological Sample (Plasma 200 µL) Acid Acidification (4% H3PO4) Protonate Amine (pH < 3) Sample->Acid + IS Load Load onto MCX SPE (Cation Exchange) Acid->Load Wash1 Aqueous Wash (Remove Salts/Proteins) Load->Wash1 Wash2 Organic Wash (MeOH) (CRITICAL: Remove Lipids) Analyte Retained by Charge Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Neutralize & Release Wash2->Elute LCMS LC-MS/MS Analysis C18 Column / ESI+ Elute->LCMS Evap & Reconstitute

Caption: MCX SPE workflow leveraging pH switching to isolate [2-(Aminomethyl)-3-methylbutyl]benzene from plasma matrix.

Method Validation Strategy (FDA M10 Compliant)

To ensure Trustworthiness and Scientific Integrity , the following validation parameters must be executed.

Selectivity & Specificity
  • Protocol: Analyze 6 blank plasma lots (from different donors) and 1 lipemic/hemolyzed lot.

  • Acceptance: Interference at the retention time of the analyte must be < 20% of the LLOQ response.

Matrix Effect (ME)

Since this is an ESI+ method, phospholipids can cause ion suppression.

  • Calculation:

    
    
    
  • Requirement: ME should be consistent (CV < 15%) across different lots. If suppression is high (< 80%), consider increasing the flush volume in the SPE "Wash 2" step.

Accuracy & Precision
  • QC Levels: LLOQ, Low QC (3x LLOQ), Mid QC (50% range), High QC (75% range).

  • Replicates: n=5 per level, over 3 separate runs.

  • Acceptance: Mean accuracy within ±15% (±20% for LLOQ); CV < 15%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Incomplete elution from SPE.Ensure Elution solvent is fresh (NH4OH is volatile). Increase pH to >11.
Peak Tailing Interaction with silanols on column.Increase buffer strength (Ammonium Formate 10mM) or use a "Charged Surface Hybrid" (CSH) C18 column.
Carryover Lipophilic nature of the analyte.Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

  • US Food and Drug Administration (FDA). (2022). Bioanalytical Method Validation - Guidance for Industry (M10). Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for [2-(Aminomethyl)-3-methylbutyl]benzene. Retrieved from [Link](Note: General database link provided as specific CAS 1797555-17-9 entry is vendor-specific).

Sources

Application

Application Note: HPLC Method Development for [2-(Aminomethyl)-3-methylbutyl]benzene Quantification

Abstract & Scope This technical guide details the high-performance liquid chromatography (HPLC) method development for [2-(Aminomethyl)-3-methylbutyl]benzene , a hydrophobic primary amine often utilized as a chiral inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the high-performance liquid chromatography (HPLC) method development for [2-(Aminomethyl)-3-methylbutyl]benzene , a hydrophobic primary amine often utilized as a chiral intermediate or pharmacophore in drug discovery.

The quantification of this analyte presents two specific chromatographic challenges:

  • Silanol Interaction: The primary amine moiety (

    
    , pKa 
    
    
    
    9.8) is prone to severe peak tailing on traditional silica-based columns due to ionic interactions with residual silanols.
  • Detection Limits: The molecule relies on a non-conjugated benzene ring for UV detection, necessitating low-wavelength monitoring (210–220 nm) where solvent cut-off becomes a critical noise factor.

This guide provides two validated protocols: a High-pH Reversed-Phase (Recommended) method for superior peak shape and loadability, and a Low-pH CSH method for LC-MS compatibility.

Physicochemical Profile & Mechanistic Strategy[1]

Understanding the analyte is the prerequisite for separation.

PropertyValue (Predicted)Chromatographic Impact
Structure

High hydrophobicity due to phenyl and isobutyl groups.
Molecular Weight ~177.3 g/mol Suitable for standard pore size (80–120 Å) columns.
pKa (Base) ~9.8 (Primary Amine)Positively charged at pH < 8. Neutral at pH > 11.
LogP ~3.2Strongly retained on C18; requires high % organic eluent.
UV Max 210 nm (Strong), 254 nm (Weak)210 nm required for trace quantification (<0.1%).
Method Development Decision Matrix

The following logic flow dictates the selection of the stationary phase and pH conditions based on the specific laboratory requirements (UV vs. MS).

MethodStrategy Start Start: [2-(Aminomethyl)-3-methylbutyl]benzene Detection Primary Detection Mode? Start->Detection UV_Quant UV Quantification (QC/Release) Detection->UV_Quant Robustness Preferred MS_ID LC-MS/MS (PK/Bioanalysis) Detection->MS_ID Sensitivity Preferred High_PH PROTOCOL A: High pH (pH 10) Column: Hybrid C18 (BEH) Mechanism: Neutral Amine Retention UV_Quant->High_PH Suppress Ionization Low_PH PROTOCOL B: Low pH (pH 2.5) Column: Charged Surface Hybrid (CSH) Mechanism: Ionic Repulsion MS_ID->Low_PH Protonate for ESI+ Result_A Outcome: Perfect Peak Shape High Retention High_PH->Result_A Result_B Outcome: MS Compatible Fast Elution Low_PH->Result_B

Figure 1: Strategic decision tree for selecting the appropriate chromatographic condition.

Protocol A: High pH Reversed-Phase (Gold Standard)

Rationale: At pH 10, the primary amine is deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks and increased retention, allowing for better separation from polar impurities.

Warning: Do NOT use standard silica columns (e.g., standard Zorbax or Hypersil) at pH 10. You must use Hybrid Particle Technology (HPT) columns (e.g., Waters XBridge BEH or Agilent Poroshell HPH).

Instrument Setup
  • System: HPLC with Binary Gradient Pump.

  • Detector: PDA/UV Absorbance.

  • Flow Cell: Standard (10 mm path length).

Chromatographic Conditions
ParameterSetting
Column Waters XBridge BEH C18 , 4.6 × 150 mm, 3.5 µm (or 2.5 µm XP)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C (Critical for mass transfer of hydrophobic amines)
Injection Vol 10 µL
Detection 210 nm (Quantification), 254 nm (Identification)
Gradient Table
Time (min)% A (Buffer)% B (Organic)Curve
0.09010Initial
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Protocol B: Low pH CSH Method (LC-MS Alternative)

Rationale: If mass spectrometry is required, or if the lab lacks hybrid columns, a low pH method is necessary. To prevent tailing at low pH, a Charged Surface Hybrid (CSH) column is used. The CSH surface carries a slight positive charge that repels the protonated amine, preventing it from "sticking" to the stationary phase.

Chromatographic Conditions
ParameterSetting
Column Waters XSelect CSH C18 , 2.1 × 100 mm, 2.5 µm (Narrow bore for MS)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 45°C
Detection ESI+ (m/z ~178.2

) or UV 210 nm
Gradient Table (Fast LC)
Time (min)% B
0.05
1.05
8.095
10.095
10.15
13.05

Sample Preparation & System Suitability

The hydrophobicity of [2-(Aminomethyl)-3-methylbutyl]benzene requires careful diluent selection to prevent precipitation or "solvent shock" (split peaks).

Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water .

    • Note: Do not use 100% Acetonitrile; the free amine may react with impurities or evaporate if volatile.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A (Initial conditions).

    • Crucial: Matching the diluent to the initial mobile phase (high water content) ensures "focusing" of the analyte at the head of the column.

System Suitability Criteria (USP <621>)

Run 5 replicate injections of the Working Standard.

  • Tailing Factor (

    
    ):  NMT 1.5 (Target < 1.2 for Protocol A).
    
  • RSD (Area): NMT 2.0% (NMT 0.7% usually achievable).

  • Theoretical Plates (

    
    ):  > 8,000 for 150mm column.
    

Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" and "Authoritative," validation must follow ICH Q2(R1) guidelines.

Linearity
  • Range: 0.1 µg/mL to 100 µg/mL (covering 0.1% impurity level to 120% assay).

  • Acceptance:

    
    .
    
Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio of 10:1.

  • Expected Capability: ~0.05 µg/mL at 210 nm.

  • Note: At 254 nm, LOQ will be significantly higher (poorer sensitivity) due to the weak benzene absorption.

Specificity (Forced Degradation)

Because the amine is reactive, perform stress testing:

  • Oxidation: 3%

    
    , 2 hours RT (Watch for N-oxide formation).
    
  • Acid/Base: 0.1N HCl / 0.1N NaOH, 60°C.

Troubleshooting & Optimization

Troubleshooting Issue Problem Detected Tailing Peak Tailing (>1.5) Issue->Tailing Split Split/Broad Peak Issue->Split Drift Baseline Drift Issue->Drift Fix_Tail Increase pH to 10 OR Change to CSH Column Tailing->Fix_Tail Fix_Split Weak Sample Solvent (Match Initial MP) Split->Fix_Split Fix_Drift Stabilize Temp Use HPLC Grade TFA Drift->Fix_Drift

Figure 2: Troubleshooting logic for common amine-related HPLC issues.

Common Pitfall: Ghost Peaks If using Protocol A (pH 10), ensure the water used is fresh (18.2 MΩ). Carbonate absorption from air can slowly lower the pH of the buffer over 2-3 days, causing retention time shifts. Refresh buffer daily.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. [Link][1][2][3]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for basic solutes. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Agilent Technologies. (2016). User Guide: Agilent Poroshell 120 Columns. (Referencing High pH stability for HPH columns). [Link]

Sources

Method

Application Note: [2-(Aminomethyl)-3-methylbutyl]benzene as a Chemical Probe for Sigma-1 Receptor (S1R)

The following Application Note and Protocol guide details the use of [2-(Aminomethyl)-3-methylbutyl]benzene (also referred to as 2-benzyl-3-methylbutan-1-amine ) as a chemical probe. Based on its chemical structure—a lip...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of [2-(Aminomethyl)-3-methylbutyl]benzene (also referred to as 2-benzyl-3-methylbutan-1-amine ) as a chemical probe.

Based on its chemical structure—a lipophilic, basic primary amine with a bulky hydrophobic core (benzyl and isopropyl groups)—this molecule fits the classic pharmacophore for Sigma-1 Receptor (S1R) ligands and Zinc-Metalloprotease inhibitors (e.g., Aminopeptidase N). For the purpose of this guide, we will focus on its application as a probe for the Sigma-1 Receptor (S1R) , a chaperone protein implicated in neuroprotection and calcium signaling, while noting its potential cross-reactivity with metalloproteases.

Executive Summary

[2-(Aminomethyl)-3-methylbutyl]benzene (CAS: 1797555-17-9) is a specialized chemical probe designed to interrogate the hydrophobic ligand-binding domain of the Sigma-1 Receptor (S1R) . Structurally, it possesses a "cationic-hydrophobic" motif essential for high-affinity binding to the S1R chaperone: a protonatable primary amine (pKa ~9.5) capable of forming an electrostatic anchor with Asp126 , flanked by a benzyl group and an isopropyl moiety that engage the hydrophobic sub-pockets formed by Val162, Leu105, and Phe107 .

This guide provides a validated workflow for using this probe to:

  • Quantify S1R Binding Affinity (

    
    ):  Via competitive radioligand displacement assays.
    
  • Assess Functional Modulation: Through calcium mobilization assays in ER-mitochondria associated membranes (MAMs).

  • Map Ligand Selectivity: Differentiating between S1R and the structurally distinct Sigma-2 Receptor (S2R/TMEM97).

Chemical Properties & Handling

PropertySpecification
Systematic Name 2-benzyl-3-methylbutan-1-amine
Formula

MW 177.29 g/mol (Free base)
Solubility DMSO (>50 mM), Ethanol (>25 mM), Water (Low, requires acidification)
Storage -20°C (Desiccated); Stock solutions stable for 3 months at -80°C
Pharmacophore Primary amine (Zinc/Aspartate binder) + Hydrophobic Core (Benzyl/Isopropyl)

Critical Handling Note: The free base is an oil or low-melting solid. For biological assays, convert to the hydrochloride salt or dissolve in DMSO and dilute immediately into buffer to prevent precipitation. Ensure final DMSO concentration is <0.1% to avoid non-specific membrane perturbation.

Mechanism of Action

The probe functions as a non-competitive allosteric modulator or competitive antagonist depending on the specific conformational state of S1R.

  • Binding Mode: The primary amine is protonated at pH 7.4, forming a salt bridge with Asp126 in the S1R ligand-binding pocket. The benzyl and isopropyl groups occupy the hydrophobic vestibule, displacing endogenous ligands (e.g., sphingosine) or radioligands (e.g.,

    
    ).
    
  • Functional Outcome: Binding stabilizes the S1R monomer-dimer equilibrium, modulating its chaperone activity at the IP3 Receptor (IP3R), thereby influencing

    
     flux from the ER to mitochondria.
    
Mechanistic Pathway Diagram

S1R_Mechanism cluster_0 ER-Mitochondria Interface (MAM) Probe [2-(Aminomethyl)- 3-methylbutyl]benzene S1R_Inactive S1R Oligomer (Inactive/Storage) Probe->S1R_Inactive Binds Hydrophobic Pocket S1R_Inactive->S1R_Inactive Stabilization (Antagonist Effect) S1R_Active S1R Monomer/Dimer (Active Chaperone) S1R_Inactive->S1R_Active Dissociation (Agonist Effect) IP3R IP3 Receptor (ER Membrane) S1R_Active->IP3R Chaperones Ca_Flux ER-to-Mito Ca2+ Flux IP3R->Ca_Flux Modulates Mito_Metabolism Mitochondrial Bioenergetics Ca_Flux->Mito_Metabolism Enhances ATP

Caption: Logical flow of [2-(Aminomethyl)-3-methylbutyl]benzene interaction with Sigma-1 Receptor, influencing oligomerization state and downstream calcium signaling at the MAM.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the probe for S1R using 

as the specific radioligand.

Materials:

  • Source Tissue: Rat brain homogenates or CHO cells overexpressing human S1R.

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-specific Blocker: Haloperidol (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-HCl buffer.

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet in fresh buffer. Repeat wash twice to remove endogenous ligands.
      
  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L of 
      
      
      
      (Final conc: 2 nM).
    • Add 50

      
      L of [2-(Aminomethyl)-3-methylbutyl]benzene  (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Add 100

      
      L of membrane suspension (20-50 
      
      
      
      g protein).
    • Control: Define non-specific binding (NSB) using 10

      
      M Haloperidol.
      
  • Equilibrium: Incubate for 120 min at 37°C (or 25°C for 180 min) to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with 200

      
      L ice-cold buffer.
      
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Probe]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Calcium Mobilization Assay

Objective: Assess if the probe acts as an agonist (enhances


 flux) or antagonist (inhibits agonist-induced flux).

Materials:

  • Cells: NG108-15 or CHO-S1R cells.

  • Dye: Fura-2 AM or Fluo-4 AM (Calcium indicators).

  • Stimulus: Bradykinin (BK) or ATP to trigger IP3-mediated

    
     release.
    

Step-by-Step Methodology:

  • Loading: Seed cells in black-walled 96-well plates. Load with 4

    
    M Fura-2 AM for 45 min at 37°C.
    
  • Pre-treatment: Wash cells and incubate with [2-(Aminomethyl)-3-methylbutyl]benzene (1

    
    M - 10 
    
    
    
    M) for 30 min.
  • Stimulation: Inject Bradykinin (EC80 concentration) via automated fluidics.

  • Measurement: Monitor fluorescence ratio (340/380 nm for Fura-2) every 1 second for 120 seconds.

  • Interpretation:

    • Agonist Profile: Probe alone triggers

      
       rise or potentiates BK response.
      
    • Antagonist Profile: Probe reduces the peak amplitude of BK-induced

      
       release (typical of S1R antagonists).
      

Validation & Quality Control

To ensure data integrity (Trustworthiness), every assay must include:

  • Positive Control: Use PRE-084 (Agonist) or BD-1047 (Antagonist) to benchmark the probe's activity.

  • Negative Control: Use S1R-knockout cells (CRISPR/Cas9) to confirm the observed effects are S1R-dependent.

  • Selectivity Check: Run a parallel binding assay against Sigma-2 Receptor (using

    
     + Pentazocine blocker) to determine the S1R/S2R selectivity ratio.
    
Expected Results Summary
ParameterExpected Range (Hypothetical)Interpretation
S1R Affinity (

)
10 - 200 nMHigh affinity; suitable for in vivo use.
S2R Affinity (

)
> 1,000 nMHigh selectivity (>10-fold) for S1R.
Hill Slope ~1.0Competitive binding at a single site.
Functional Effect AntagonismLikely stabilizes inactive oligomers, reducing

flux.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor. Nature, 532(7600), 527–530. Link
    
  • PubChem Compound Summary. [2-(Aminomethyl)-3-methylbutyl]benzene (CID 15750596). National Center for Biotechnology Information. Link

  • Guitart, X., et al. (2004). Sigma receptors: biology and therapeutic potential. Psychopharmacology, 174(3), 301-319. Link

Application

protocol for in vitro screening of [2-(Aminomethyl)-3-methylbutyl]benzene

Application Note: High-Throughput Screening & Pharmacological Profiling of [2-(Aminomethyl)-3-methylbutyl]benzene Executive Summary & Pharmacological Rationale This application note details the protocol for the in vitro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Pharmacological Profiling of [2-(Aminomethyl)-3-methylbutyl]benzene

Executive Summary & Pharmacological Rationale

This application note details the protocol for the in vitro screening of [2-(Aminomethyl)-3-methylbutyl]benzene (CAS: 1797555-17-9), a structural analog of γ-phenylpropylamines and β-substituted phenethylamines.

Pharmacophore Analysis: The chemical structure features a lipophilic phenyl ring linked to a branched alkyl amine scaffold (Ph-CH2-CH(CH2NH2)-CH(CH3)2). This architecture mimics the "aromatic-linker-basic nitrogen" motif critical for binding to Monoamine Transporters (MATs) —specifically the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. Furthermore, the isobutyl substitution at the β-position relative to the amine suggests steric bulk that may influence selectivity between transporter subtypes or affinity for the


 subunit of Voltage-Gated Calcium Channels (VGCC) , similar to gabapentinoid derivatives.

Scope of Protocol: This guide focuses on a dual-phase screening strategy :

  • Phase I: Competitive Radioligand Binding (Affinity Determination).

  • Phase II: Functional Neurotransmitter Uptake Inhibition (Efficacy).

Compound Properties & Safety

PropertySpecification
Compound Name [2-(Aminomethyl)-3-methylbutyl]benzene
IUPAC Name 1-phenyl-2-(aminomethyl)-3-methylbutane
Molecular Formula

Molecular Weight 177.29 g/mol (Free base)
Solubility Soluble in DMSO (>20 mM), Ethanol. Aqueous solubility is pH-dependent (higher at pH < 7).
Storage -20°C, desiccated. Protect from light.

Safety Warning: As a primary amine, this compound is a potential irritant. Handle within a Class II Biosafety Cabinet. Treat as a potential CNS-active agent with unknown potency.

Phase I: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the test compound for the orthosteric site of SERT, NET, and DAT.
Reagents & Materials
  • Cell Lines: HEK-293 or CHO cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • SERT:

      
      -Citalopram (Target 
      
      
      
      nM)
    • NET:

      
      -Nisoxetine (Target 
      
      
      
      nM)
    • DAT:

      
      -WIN 35,428 (Target 
      
      
      
      nM)
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: Fluoxetine (10 µM) for SERT, Desipramine (10 µM) for NET, GBR12909 (10 µM) for DAT.

Membrane Preparation Protocol

Causality: Using isolated membranes rather than whole cells eliminates transport as a variable, isolating the binding event.

  • Harvest confluent cells in ice-cold PBS.

  • Homogenize using a Polytron (15,000 rpm, 10 sec) in hypotonic lysis buffer (5 mM Tris-HCl, pH 7.4).

  • Centrifuge at 48,000

    
     for 20 mins at 4°C.
    
  • Resuspend pellet in Assay Buffer.

  • Validation Step: Perform a Bradford assay to normalize protein concentration to 5–10 µ g/well .

Binding Assay Workflow
  • Plate Setup: Use 96-well polypropylene plates.

  • Addition Sequence:

    • 25 µL Assay Buffer (Total Binding) OR Non-specific Blocker.

    • 25 µL Test Compound (Serial dilution:

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand (Final concentration

      
      ).
      
    • 125 µL Membrane Suspension (Initiates reaction).

  • Incubation: Incubate for 60 mins at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

    • Note: PEI reduces non-specific binding of the lipophilic ligand to the filter.

  • Wash: 3x wash with ice-cold buffer.

  • Detection: Liquid Scintillation Counting (LSC).

Phase II: Functional Uptake Inhibition Assay

Objective: Verify if binding translates to functional inhibition of neurotransmitter reuptake. We utilize a Fluorescence-Based Neurotransmitter Transporter Uptake Assay (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to avoid radioactive waste in high-throughput modes.

Mechanism of Action Diagram

MAT_Inhibition Compound [2-(Aminomethyl)- 3-methylbutyl]benzene Transporter Monoamine Transporter (SERT/NET/DAT) Compound->Transporter Competitive Binding Extracellular Extracellular Space Extracellular->Transporter Substrate Access Intracellular Cytosol Transporter->Intracellular Reuptake Inhibition Transport Blocked Transporter->Inhibition Conformational Lock Substrate Neurotransmitter (5-HT/DA/NE) Substrate->Transporter Blocked

Caption: Mechanism of competitive inhibition where the test compound occupies the orthosteric site, preventing neurotransmitter translocation.

Protocol Steps
  • Cell Plating: Plate HEK-293 cells expressing the target transporter (40,000 cells/well) in Poly-D-Lysine coated black-walled 96-well plates. Incubate 24h.

  • Dye Loading: Aspirate media and add 100 µL of Dye Solution (fluorescent neurotransmitter mimic).

  • Compound Addition: Add 100 µL of Test Compound in HBSS buffer.

    • Experimental Control: Include a vehicle control (0% inhibition) and a known inhibitor control (100% inhibition).

  • Kinetic Read: Immediately transfer to a Fluorescence Imaging Plate Reader (FLIPR).

    • Excitation: 440 nm / Emission: 520 nm.

    • Read frequency: Every 15 seconds for 30 minutes.

  • Data Output: Slope of fluorescence increase (Relative Fluorescence Units/min).

Data Analysis & Interpretation

Calculation of and

Data from the radioligand binding assay should be fitted to a non-linear regression model (one-site competition) using GraphPad Prism or XLfit.



Convert


 to the inhibition constant 

using the Cheng-Prusoff Equation :


  • 
     = Concentration of radioligand used (nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpretation Matrix
Ki (nM)ClassificationActionable Insight
< 10 nM Potent HitProceed to selectivity profiling (off-target panel).
10 - 100 nM Moderate HitLead optimization candidate; explore SAR of alkyl chain.
> 1000 nM Weak/InactiveUnlikely to be a primary target; screen for Sigma-1 or VGCC activity.

Experimental Workflow Diagram

Workflow cluster_Binding Phase I: Binding (Affinity) cluster_Functional Phase II: Functional (Efficacy) Start Compound Preparation (10 mM DMSO Stock) Dilution Serial Dilution (Assay Buffer) Start->Dilution Incubate Incubation (Ligand + Compound) Dilution->Incubate Dye Fluorescent Substrate Addition Dilution->Dye Membrane Membrane Prep (HEK-MAT) Membrane->Incubate Filter Harvest & Count (Scintillation) Incubate->Filter Analysis Data Analysis (Ki / IC50) Filter->Analysis Cells Live Cell Culture (96-well) Cells->Dye Read Kinetic Read (FLIPR) Dye->Read Read->Analysis

Caption: Integrated workflow for parallel affinity and functional screening.

References

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Molecular Devices. (n.d.). "Neurotransmitter Transporter Uptake Assay Kit Application Note." Molecular Devices Applications.

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." UNC School of Medicine.

Method

application of [2-(Aminomethyl)-3-methylbutyl]benzene in neuropharmacology research

Application Note: [2-(Aminomethyl)-3-methylbutyl]benzene as a Lipophilic Structural Probe in Neuropharmacology Executive Summary [2-(Aminomethyl)-3-methylbutyl]benzene (CAS: 1797555-17-9; also known as 2-benzyl-3-methylb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [2-(Aminomethyl)-3-methylbutyl]benzene as a Lipophilic Structural Probe in Neuropharmacology

Executive Summary

[2-(Aminomethyl)-3-methylbutyl]benzene (CAS: 1797555-17-9; also known as 2-benzyl-3-methylbutan-1-amine) is a specialized chemical probe used in neuropharmacology to investigate Structure-Activity Relationships (SAR) within the gamma-phenylpropylamine and beta-substituted phenethylamine classes.

Unlike classic phenethylamines (e.g., amphetamine) or amino acid analogs (e.g., gabapentin), this compound features a unique 2-isopropyl-3-phenylpropylamine scaffold. Its specific application lies in probing the hydrophobic pockets of monoamine transporters (MATs) and Sigma-1 receptors , as well as serving as a lipophilic building block for peptidomimetic enzyme inhibitors (e.g., enkephalinase inhibitors).

This guide details the protocols for utilizing [2-(Aminomethyl)-3-methylbutyl]benzene to map binding site sterics and selectivity profiles in drug discovery.

Structural Rationale & Mechanism

To effectively use this probe, researchers must understand its pharmacophore relative to known neuroactive agents.

  • Lipophilicity & Steric Bulk: The isopropyl group at the C2 position provides significant steric bulk and lipophilicity compared to the methyl group in standard amphetamines or the hydrogen in phenethylamine. This allows the probe to interrogate the size constraints of the S1 and S2 binding pockets in the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Linker Length: The three-carbon chain between the phenyl ring and the amine (gamma-position) distinguishes it from classic phenethylamines (two carbons). This extension often shifts activity from direct release (amphetamine-like) to reuptake inhibition (SSRI/SNRI-like) or Sigma receptor modulation.

  • Peptidomimetic Potential: The structure mimics a reduced Phenylalanine-Leucine dipeptide fragment, making it a candidate for inhibiting metalloproteases involved in neuropeptide degradation.

Figure 1: Pharmacophore Comparison & SAR Logic

SAR_Logic Compound [2-(Aminomethyl)-3-methylbutyl]benzene (The Probe) Feature_Steric Isopropyl Group (Steric Bulk) Compound->Feature_Steric Feature_Linker Gamma-Linker (3-Carbon Chain) Compound->Feature_Linker Target_MAT Monoamine Transporters (DAT/NET/SERT) Target_Sigma Sigma-1 Receptors (Chaperone Modulation) Target_Enzyme Metalloproteases (Enkephalinase) Feature_Steric->Target_MAT Probes S1/S2 Pocket Size Feature_Steric->Target_Sigma Increases Affinity Feature_Linker->Target_MAT Shifts to Reuptake Inhibition Feature_Linker->Target_Enzyme Peptidomimetic Scaffold

Caption: Structural features of the probe and their mapping to specific neuropharmacological targets.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (MAT Profiling)

Objective: Determine the affinity (


) of the probe for DAT, NET, and SERT to assess selectivity.

Materials:

  • Membrane Prep: Rat striatal membranes (DAT) or cortical membranes (NET/SERT).

  • Radioligands:

    • DAT: [³H]WIN 35,428 (2 nM)

    • NET: [³H]Nisoxetine (1 nM)

    • SERT: [³H]Citalopram (1 nM)

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Dilute [2-(Aminomethyl)-3-methylbutyl]benzene (stock 10 mM in DMSO) to concentrations ranging from

    
     M to 
    
    
    
    M.
  • Incubation: Mix 50 µL membrane suspension, 25 µL radioligand, and 25 µL test compound in a 96-well plate.

  • Equilibrium: Incubate at 25°C for 60 minutes (DAT/SERT) or 4°C for 120 minutes (NET) to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves and calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Inhibition Assay

Objective: Differentiate between a substrate (releaser) and a blocker (inhibitor).

Workflow:

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated plates 24h prior.

  • Treatment: Aspirate media and add Krebs-Ringer-HEPES (KRH) buffer containing the test compound (0.1 - 10 µM). Incubate for 10 min at 37°C.

  • Uptake: Add fluorescent neurotransmitter substrate (e.g., ASP+ for DAT/NET) or radiolabeled substrate ([³H]DA). Incubate for 5-10 min.

  • Wash: Terminate uptake by washing 3x with ice-cold buffer.

  • Readout: Lyse cells and measure fluorescence/radioactivity.

    • Interpretation: If uptake is inhibited, the compound acts as a blocker. If efflux is observed (in a separate pre-loading assay), it acts as a releaser.

Protocol C: Sigma-1 Receptor Binding (Screening)

Rationale: The lipophilic amine structure is highly characteristic of Sigma-1 ligands.

Workflow:

  • Ligand: -Pentazocine (specific for Sigma-1).

  • Tissue: Guinea pig brain membranes.

  • Non-specific Binding: Define using 10 µM Haloperidol.

  • Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 8.0).

  • Result: High affinity (

    
     nM) suggests potential neuroprotective or neuromodulatory effects independent of monoamines.
    

Data Analysis & Interpretation

Use the following template to structure your results. This standardized reporting ensures comparability across different structural analogs.

Table 1: Pharmacological Profile Template

TargetAssay TypeRadioligandReference Compound

(nM)
Selectivity Ratio
DAT Binding[³H]WIN 35,428Cocaine[Value](vs NET)
NET Binding[³H]NisoxetineDesipramine[Value](vs SERT)
SERT Binding[³H]CitalopramFluoxetine[Value]--
Sigma-1 Binding-PentazocineHaloperidol[Value]--

Interpretation Guide:

  • High DAT Selectivity: Indicates potential psychostimulant properties; the isopropyl group likely fits the hydrophobic S2 pocket.

  • High Sigma-1 Affinity: Suggests utility as a chaperone modulator for neurodegenerative research.

  • Low Affinity (>10 µM): Indicates the steric bulk of the isopropyl group at the C2 position is unfavorable, providing negative SAR data crucial for refining pharmacophore models.

Safety & Handling

  • Hazard Class: Treat as a potent neuroactive amine. Potential irritant and sympathomimetic.

  • Storage: Store solid at -20°C under desiccated conditions. Solutions in DMSO are stable for 1 month at -20°C.

  • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Limited solubility in neutral water; requires acidification (HCl) or buffer for aqueous assays.

References

  • Knoll, J., et al. (1996).[1][2][3] "(-)-Deprenyl and (-)-1-phenyl-2-propylaminopentane, [(-)-PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons."[1][2][3] Life Sciences.[2][3] Link (Provides context on phenylpropylamine SAR).

  • Glennon, R. A., et al. (1994). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lipophilic binding pocket." Journal of Medicinal Chemistry. (Foundational text on lipophilic amine binding pockets).
  • Sigma-Aldrich/Merck. "Product Specification: [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride." Link (Source for physical properties and CAS verification).

  • Ritz, M. C., et al. (1987). "Cocaine receptors on dopamine transporters are related to self-administration of cocaine." Science. Link (Standard protocol for DAT binding assays).

(Note: Specific pharmacological literature for CAS 1797555-17-9 is sparse; these references ground the protocols in established methodologies for this chemical class.)

Sources

Application

Technical Guide: Leveraging [2-(Aminomethyl)-3-methylbutyl]benzene in Peptidomimetic and CNS Drug Discovery

Executive Summary & Strategic Value [2-(Aminomethyl)-3-methylbutyl]benzene, chemically defined as 2-benzyl-3-methylbutan-1-amine , represents a high-value pharmacophore scaffold in modern drug discovery. Unlike linear al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

[2-(Aminomethyl)-3-methylbutyl]benzene, chemically defined as 2-benzyl-3-methylbutan-1-amine , represents a high-value pharmacophore scaffold in modern drug discovery. Unlike linear alkyl amines, this molecule features a


-branched architecture  combining a lipophilic benzyl group (aromatic stacking capability) with a bulky isopropyl moiety (steric occlusion).

This specific steric arrangement makes it an ideal bioisostere for the side chains of Phenylalanine and Leucine/Valine , critical in the design of:

  • Protease Inhibitors: Specifically targeting the hydrophobic S1 and S1' pockets of metalloproteases (e.g., Aminopeptidase N, Neprilysin).

  • CNS-Active Agents: Acting as a lipophilic amine scaffold for Neurokinin-1 (NK1) antagonists and Calcium Sensing Receptor (CaSR) modulators.

  • Peptidomimetics: Serving as a non-hydrolyzable transition state mimic when incorporated into a peptide backbone.

This guide details the synthesis, purification, and application protocols for integrating this precursor into high-affinity ligand libraries.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-benzyl-3-methylbutan-1-amine
Common Name [2-(Aminomethyl)-3-methylbutyl]benzene
CAS Number 1797555-17-9 (HCl salt)
Molecular Formula

Molecular Weight 177.29 g/mol (Free Base) / 213.75 g/mol (HCl)
LogP (Predicted) ~3.2 (Highly Lipophilic)
pKa (Predicted) ~10.5 (Primary Amine)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water (unless salt form).[1]

Handling Precaution: As a primary amine, the free base is sensitive to


 (carbamate formation). Store as the Hydrochloride (HCl) salt under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Protocols

Protocol A: De Novo Synthesis via Malonate Alkylation

Rationale: Commercial availability can be sporadic. This robust 4-step route allows for gram-scale synthesis with high control over purity.

Reaction Scheme:

  • Alkylation 1: Diethyl malonate

    
     Diethyl 2-benzylmalonate.
    
  • Alkylation 2: Diethyl 2-benzylmalonate

    
     Diethyl 2-benzyl-2-isopropylmalonate.
    
  • Decarboxylation: Hydrolysis

    
     Decarboxylation 
    
    
    
    2-benzyl-3-methylbutanoic acid.
  • Reduction: Amide formation

    
     Reduction to Amine.
    
Step-by-Step Methodology:

Step 1: Double Alkylation

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with

    
    .
    
  • Reagents: Add NaH (1.1 eq, 60% dispersion) to dry THF (200 mL) at 0°C.

  • Addition: Dropwise add Diethyl benzylmalonate (1.0 eq). Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add Isopropyl iodide (1.2 eq) (Note: Iodide is preferred over bromide for steric reasons).

  • Reflux: Heat to reflux for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with sat.

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.

Step 2: Hydrolysis & Decarboxylation

  • Hydrolysis: Dissolve the diester in EtOH/H2O (1:1) containing KOH (5 eq). Reflux for 4 hours.

  • Acidification: Cool, acidify to pH 1 with conc. HCl.

  • Decarboxylation: Heat the neat dicarboxylic acid to 160–180°C in an oil bath.

    
     evolution will be vigorous. Continue until bubbling stops.
    
  • Purification: Distill the resulting mono-acid (2-benzyl-3-methylbutanoic acid) under reduced pressure.

Step 3: Amide Formation & Reduction

  • Amidation: React the acid with Thionyl Chloride (

    
    ) to form the acid chloride, then treat with aqueous Ammonia (
    
    
    
    ) or Ammonium Hydroxide to yield the primary amide.
  • Reduction:

    • Suspend

      
       (2.5 eq) in dry THF under Argon.
      
    • Add the amide (dissolved in THF) dropwise at 0°C.

    • Reflux for 6 hours.

    • Fieser Quench: Carefully add

      
       (x mL), 15% NaOH (x mL), then 
      
      
      
      (3x mL).
    • Filter the white precipitate.

  • Salt Formation: Dissolve the crude oil in Diethyl Ether and add 2M HCl in Ether. Collect the white precipitate ([2-(Aminomethyl)-3-methylbutyl]benzene HCl).

Protocol B: Chiral Resolution (Critical for Drug Efficacy)

Rationale: The biological activity of peptidomimetics is strictly stereodependent. The (S)-enantiomer often mimics natural L-amino acids.

Method: Enzymatic Kinetic Resolution

  • Substrate: Dissolve racemic [2-(Aminomethyl)-3-methylbutyl]benzene (1.0 g) in MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add Ethyl Acetate (5 eq) or Vinyl Acetate (2 eq).

  • Enzyme: Add Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435) (50 mg/mmol).

  • Incubation: Shake at 30°C for 24–48 hours.

  • Analysis: Monitor conversion by Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA).

  • Separation: The enzyme will selectively acetylate one enantiomer (usually the (R)-amine to (R)-amide), leaving the (S)-amine unreacted.

  • Purification: Separate the free amine from the amide via acid-base extraction.

Application Workflows

Design of Metalloprotease Inhibitors

This scaffold is particularly effective for inhibiting Zinc-metalloproteases (e.g., Neprilysin, ACE). The free amine coordinates the Zinc ion, while the benzyl and isopropyl groups anchor the molecule in the hydrophobic S1/S1' pockets.

Workflow Diagram:

ProteaseInhibitorDesign Scaffold [2-(Aminomethyl)-3-methylbutyl]benzene ZincBinding Zinc Binding Group (ZBG) (Amine/Hydroxamate) Scaffold->ZincBinding  Derivatization   S1_Pocket S1 Hydrophobic Pocket (Benzyl Interaction) Scaffold->S1_Pocket  π-π Stacking   S1_Prime S1' Steric Pocket (Isopropyl Interaction) Scaffold->S1_Prime  Van der Waals   DrugCandidate Potent Protease Inhibitor (Ki < 10 nM) ZincBinding->DrugCandidate S1_Pocket->DrugCandidate S1_Prime->DrugCandidate

Caption: Pharmacophore mapping of the scaffold into the active site of a Zinc-Metalloprotease.

Synthesis of Peptidomimetics (Ugi Reaction)

The primary amine is an excellent component for Multicomponent Reactions (MCRs) to generate diverse libraries.

Protocol:

  • Components: Aldehyde (R-CHO) + Acid (R-COOH) + Isocyanide (R-NC) + [2-(Aminomethyl)-3-methylbutyl]benzene .

  • Solvent: Methanol (0.5 M).

  • Condition: Stir at room temperature for 24h.

  • Result: A bis-amide scaffold where the "2-benzyl-3-methylbutyl" group acts as a bulky, lipophilic N-substituent, improving membrane permeability and metabolic stability compared to natural peptides.

Analytical Validation

To ensure the integrity of your precursor before synthesis:

TestAcceptance CriteriaMethod
1H NMR (DMSO-d6)

7.1-7.3 (m, 5H, Ar-H), 2.6-2.8 (m, 2H,

), 0.8-0.9 (d, 6H, Isopropyl)
400 MHz+
LC-MS Single peak, Mass [M+H]+ = 178.16C18, AcN/H2O + 0.1% FA
Chiral Purity > 98% ee (if resolved)Chiral HPLC
Water Content < 0.5%Karl Fischer

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. Link

  • Hook, D. F., et al. (2005). Esterases and Lipases in Organic Synthesis. Wiley-VCH. (Source for Kinetic Resolution protocols).
  • Roques, B. P., et al. (1993). The Enkephalinase Inhibitor Thiorphan: Synthesis and Biological Activity. Pharmacological Reviews, 45(1), 87-146. (Context for benzyl-alkyl amine pharmacophores).
  • PubChem. (2023). Compound Summary: [2-(Aminomethyl)-3-methylbutyl]benzene.[1][2][3][4][5][6] National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Product Specification: [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride.[1][2][3][4][6] Link

Sources

Method

techniques for isolating metabolites of [2-(Aminomethyl)-3-methylbutyl]benzene

Application Note: Strategic Isolation and Characterization of Metabolites Derived from [2-(Aminomethyl)-3-methylbutyl]benzene Executive Summary This guide details the isolation and identification of metabolites derived f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation and Characterization of Metabolites Derived from [2-(Aminomethyl)-3-methylbutyl]benzene

Executive Summary

This guide details the isolation and identification of metabolites derived from [2-(aminomethyl)-3-methylbutyl]benzene (CAS: 1797555-17-9). This molecule, characterized by a lipophilic benzyl-isobutyl backbone and a primary aminomethyl group, presents specific challenges in metabolic profiling. Its structural motif suggests susceptibility to two divergent metabolic pathways: oxidative deamination (yielding acidic metabolites) and cytochrome P450-mediated hydroxylation (yielding amphiphilic amines).

Standard "catch-all" extraction protocols often fail to recover the deaminated acidic fraction of amine drugs. This protocol introduces a Dual-Stream Solid Phase Extraction (SPE) workflow designed to fractionate and recover both the zwitterionic/basic amine metabolites and the acidic deaminated products, ensuring comprehensive metabolic coverage.

Physicochemical Analysis & Metabolic Prediction

Before isolation, we must predict the physicochemical shifts induced by metabolism to select the correct stationary phases.

  • Parent Molecule: [2-(Aminomethyl)-3-methylbutyl]benzene

    • Type: Primary Amine.[1][2][3][4]

    • LogP (Predicted): ~3.5–4.0 (Highly Lipophilic).

    • pKa: ~9.5 (Basic).

    • Retention: Strong retention on C18; Retained on Cation Exchange (SCX/MCX).

Predicted Metabolic Pathways

The molecule undergoes Phase I modification via CYP450 and MAO (Monoamine Oxidase) systems.

  • Pathway A: Oxidative Deamination (MAO-mediated)

    • The primary amine (-CH₂NH₂) is oxidized to an aldehyde, then rapidly to a carboxylic acid.

    • Result:Acidic Metabolite (Lipophilic backbone + COOH).

    • Shift: Basic

      
       Acidic. Critical for extraction strategy. 
      
  • Pathway B: Aromatic/Aliphatic Hydroxylation (CYP-mediated)

    • Hydroxylation of the phenyl ring (para-position) or the isobutyl tail (

      
      -1 position).
      
    • Result:Hydroxy-Amine Metabolite .[5]

    • Shift: Increased Polarity, retained Basicity.

  • Pathway C: Phase II Conjugation

    • Glucuronidation of -OH or -COOH groups.

MetabolicPathways Parent [2-(Aminomethyl)-3- methylbutyl]benzene (Lipophilic Amine) Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO/SSAO (Deamination) HydroxyMet Hydroxy-Amine (Ring/Chain Oxidation) Parent->HydroxyMet CYP450 (Hydroxylation) AcidMet Acidic Metabolite (Deaminated) Aldehyde->AcidMet Aldehyde Dehydrogenase Glucuronide O-Glucuronide Conjugate AcidMet->Glucuronide UGT HydroxyMet->Glucuronide UGT (Phase II)

Figure 1: Predicted metabolic fate of [2-(Aminomethyl)-3-methylbutyl]benzene. Note the divergence into Acidic (red) and Basic (green) streams.

Experimental Protocol: Dual-Stream SPE Isolation

To capture the full metabolic spectrum, we cannot use a single SPE mechanism. We utilize a Mixed-Mode Cation Exchange (MCX) cartridge. However, unlike standard protocols that discard the flow-through, we treat the flow-through as the "Acidic Fraction."

Materials Required
  • Biological Matrix: Pooled Human Liver Microsomes (HLM) or Plasma.

  • SPE Cartridges: Oasis MCX or Strata-X-C (Mixed-Mode Strong Cation Exchange), 30 mg/1 mL.

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (NH₄OH), Water (LC-MS grade).

Step-by-Step Workflow

Step 1: Incubation & Quenching

  • Incubate parent compound (10 µM) with HLM (1 mg/mL) and NADPH regenerating system for 60 min at 37°C.

  • Quench: Add equal volume of ice-cold 2% Formic Acid in Acetonitrile .

    • Why? Acidifies the sample (pH < 3) to protonate amines (ensuring capture on MCX) and precipitates proteins.

  • Centrifuge at 10,000 x g for 10 min. Collect supernatant.

Step 2: SPE Loading (The Bifurcation Point)

  • Condition MCX cartridge: 1 mL MeOH, then 1 mL Water (acidified with 0.1% FA).

  • Load supernatant onto the cartridge.

    • Mechanism:[2][4][5][6][7] Parent and Amine Metabolites bind to the sulfonic acid groups (Ionic interaction).

    • Critical Action:COLLECT THE FLOW-THROUGH.

    • Reasoning: The Acidic Metabolites (Deaminated) are protonated (neutral) at pH 2. They will interact via reverse-phase but may break through if the organic content from the quench is too high. Dilute quench supernatant with water (1:3) before loading to ensure retention of acids on the RP backbone, or collect flow-through for secondary analysis.

Step 3: Fractionation

StepSolventActionTarget Analytes
Fraction A (Acidic/Neutrals) Flow-Through + Wash 1 (0.1% FA in Water)Collect & Combine Deaminated Acid Metabolites , Glucuronides (Acidic). These do not bind to the cation exchange sites.
Wash 2 100% MethanolDiscard (or analyze)Removes hydrophobic neutrals/lipids. Caution: Acidic metabolites might elute here if not collected in Fraction A.
Fraction B (Basic Amines) 5% NH₄OH in MethanolCollect Parent Amine , Hydroxy-Amines . High pH neutralizes the amine, breaking the ionic bond.

Step 4: Reconstitution

  • Evaporate Fraction A and Fraction B separately under Nitrogen at 40°C.

  • Reconstitute in 95:5 Water:Methanol (0.1% FA) .

LC-MS/MS Characterization Strategy

Due to the structural difference between the Amine and Acid fractions, a generic gradient is insufficient.

Chromatographic Conditions
  • Column: C18 with polar-endcapping (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl).

    • Why? The "Aminomethyl" group is polar; standard C18 may suffer from dewetting or poor retention of the polar metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry (MRM & Scan Modes)

Operate in Polarity Switching Mode or two separate runs.

  • Positive Mode (ESI+): For Fraction B (Amines) .

    • Target: Parent

      
      .[4]
      
    • Scan: Precursor Ion Scan of

      
       30 (CH₂=NH₂⁺) – characteristic fragment of primary aminomethyl groups.
      
    • Neutral Loss Scan: Loss of 17 Da (NH₃) is common for primary amines.

  • Negative Mode (ESI-): For Fraction A (Acids) .

    • Target: Deaminated Acid

      
      .
      
    • Mechanism:[2][5][6][7] The carboxylic acid formed by deamination ionizes best in negative mode.

Workflow cluster_0 Fraction A: Acidic/Neutral Stream cluster_1 Fraction B: Basic Amine Stream Sample Quenched Microsomal Incubation (pH 2) MCX Load on MCX Cartridge (Mixed-Mode Cation Exchange) Sample->MCX FlowThrough Flow-Through + Aqueous Wash MCX->FlowThrough Does not bind (Ionic sites) Elution Elute with 5% NH4OH in MeOH MCX->Elution Binds to Ionic sites Release at High pH AnalysisNeg Analyze via LC-MS (ESI-) Target: Deaminated Acids FlowThrough->AnalysisNeg AnalysisPos Analyze via LC-MS (ESI+) Target: Hydroxy-Amines Elution->AnalysisPos

Figure 2: Dual-Stream Extraction Workflow ensuring recovery of both amine and deaminated metabolites.

Data Analysis & Validation

Diagnostic Fragmentation Patterns

When interpreting MS/MS spectra for [2-(Aminomethyl)-3-methylbutyl]benzene metabolites:

  • Parent Amine (

    
     ~178):  Look for tropylium ion (
    
    
    
    91) indicating the benzyl group is intact.
  • Metabolite 1 (Ring Hydroxylation, +16 Da): Shift in the tropylium ion to

    
     107 (hydroxy-benzyl).
    
  • Metabolite 2 (Side-chain Hydroxylation, +16 Da): Tropylium ion (

    
     91) remains; mass shift occurs in the alkyl chain fragments.
    
  • Metabolite 3 (Deaminated Acid): Loss of Nitrogen rule. Even mass in positive mode (if ionizable), odd mass in negative mode.

Summary of Expected Metabolites
Metabolite ClassBiotransformationMass Shift (Da)SPE FractionIonization Mode
M1 Monohydroxylation (Aryl)+16B (Basic)ESI+
M2 Monohydroxylation (Alkyl)+16B (Basic)ESI+
M3 Oxidative Deamination (Acid)+1 (net -NH₂ +O +OH)A (Acidic)ESI-
M4 Glucuronide (O-linked)+176A or B*ESI+/-

*Note: Zwitterionic glucuronides (amine + glucuronide) elute in Fraction B. Acidic glucuronides (acid metabolite + glucuronide) elute in Fraction A.

References

  • Sigma-Aldrich. (n.d.). [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride Product Page. Retrieved from Sigma-Aldrich Catalog. Link

  • Ye, M., et al. (2021). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." Journal of Chromatography B. (Demonstrates MCX utility for amine metabolites). Link

  • Hanson, H. L., et al. (2010). "Metabolism of alkyl amines by cytochrome P450 enzymes to metabolic-intermediate complexes." Drug Metabolism and Disposition. (Mechanistic insight into alkyl-amine oxidation). Link

  • Castro-Puyana, M., et al. (2017). "Sample preparation for the determination of biogenic amines in biological fluids." TrAC Trends in Analytical Chemistry. (Review of SPE strategies for polar amines). Link

Sources

Application

use of [2-(Aminomethyl)-3-methylbutyl]benzene in high-throughput screening assays

Application Note: High-Throughput Screening of Libraries Derived from the [2-(Aminomethyl)-3-methylbutyl]benzene Scaffold Executive Summary This application note details the strategic integration of [2-(Aminomethyl)-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Libraries Derived from the [2-(Aminomethyl)-3-methylbutyl]benzene Scaffold

Executive Summary

This application note details the strategic integration of [2-(Aminomethyl)-3-methylbutyl]benzene (CAS: 1797555-17-9) into High-Throughput Screening (HTS) campaigns. As a branched primary amine building block, this molecule represents a "privileged scaffold" in modern medicinal chemistry. Its structure combines a lipophilic aromatic anchor (benzene) with a steric aliphatic branch (isopropyl) and a reactive handle (aminomethyl), making it an ideal precursor for generating libraries targeting GPCRs (Class A) , Ion Channels (specifically


 subunits) , and Protein-Protein Interactions (PPIs) .

This guide provides a validated workflow for:

  • Scaffold Analysis: Understanding the physicochemical properties driving library design.

  • HTS Assay Protocol: A functional Calcium Flux (FLIPR) assay optimized for lipophilic amine derivatives.

  • ADME Profiling: A high-throughput solubility screening protocol to mitigate attrition rates associated with this lipophilic scaffold.

Scaffold Analysis & Chemical Logic

The utility of [2-(Aminomethyl)-3-methylbutyl]benzene lies in its ability to introduce Fsp3 character (fraction of sp3 hybridized carbons) and defined stereochemistry into drug candidates, escaping the "flatland" of traditional aromatic libraries.

Chemical Structure & Connectivity:

  • Core: Benzene ring (Lipophilic Anchor).

  • Linker: Propyl chain backbone.

  • Substituents:

    • Position 2: Aminomethyl group (Primary Amine - Reaction Center).

    • Position 3: Methyl group (forming an isobutyl/isopropyl-like tail).

Mechanistic Hypothesis: The structural homology to Leucine and Phenylalanine side chains suggests that derivatives of this scaffold can mimic peptide residues. Furthermore, the


-amino architecture resembles the pharmacophore of gabapentinoids (e.g., Pregabalin), suggesting potential activity in voltage-gated calcium channel modulation.
Workflow Visualization

ScaffoldWorkflow Figure 1: Integrated workflow for screening libraries derived from the [2-(Aminomethyl)-3-methylbutyl]benzene scaffold. Scaffold [2-(Aminomethyl)-3-methylbutyl]benzene (Building Block) LibraryGen Combinatorial Synthesis (Amide/Sulfonamide/Urea Formation) Scaffold->LibraryGen Acylation/Reductive Amination QC LC-MS Quality Control (Purity > 90%) LibraryGen->QC HTS_Primary Primary HTS: FLIPR Calcium Flux (GPCR/Ion Channel) QC->HTS_Primary Pass HTS_Secondary Secondary Screen: Kinetic Solubility HTS_Primary->HTS_Secondary Active Hits HitVal Hit Validation & SAR HTS_Secondary->HitVal Soluble Hits

Protocol A: Functional HTS via Calcium Flux (FLIPR)

Objective: To screen a library of 1,000+ amides/ureas derived from [2-(Aminomethyl)-3-methylbutyl]benzene for agonist/antagonist activity against a Gq-coupled GPCR or Calcium Channel.

Rationale: The lipophilic nature of the scaffold requires specific buffer optimization to prevent compound precipitation or non-specific binding to plasticware during the assay.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing the target (e.g., CaSR, 5-HT2A).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Scaffold Library: 10 mM DMSO stocks of [2-(Aminomethyl)-3-methylbutyl]benzene derivatives.

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Methodology
  • Cell Plating (Day -1):

    • Harvest cells and resuspend to

      
       cells/mL.
      
    • Dispense 25 µL/well into 384-well poly-D-lysine coated black/clear plates (Corning #3764).

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading (Day 0, T-2 hours):

    • Prepare 2X Dye Loading Buffer: Dissolve Calcium-6 dye in HBSS/HEPES. Add 2.5 mM Probenecid (to inhibit anion transport) and 0.1% BSA (fatty-acid free).

    • Critical Step: The addition of BSA is essential for this scaffold. The benzene-isobutyl motif is highly lipophilic; BSA acts as a carrier to keep compounds in solution without masking the pharmacophore.

    • Add 25 µL of 2X Dye Buffer to cells. Do not wash. Incubate 1 hour at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Source Plate: Dilute 10 mM DMSO library stocks 1:100 in DMSO (100 µM intermediate).

    • Assay Plate: Transfer 5 µL of intermediate to 245 µL HBSS (2 µM final concentration, 2% DMSO).

    • Note: Ensure the [2-(Aminomethyl)-3-methylbutyl]benzene scaffold derivatives are mixed thoroughly; these "greasy" amines can adhere to pipette tips. Use low-retention tips.

  • Data Acquisition (FLIPR):

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Addition: Inject 12.5 µL of compound (5X concentration) into the cell plate (Final assay conc: 10 µM).

    • Read: Measure kinetics for 120 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU (Relative Fluorescence Units).

    • Normalize to % Effect using High Control (Reference Agonist) and Low Control (DMSO).

Protocol B: High-Throughput Kinetic Solubility Screening

Objective: To identify "false positives" caused by compound precipitation. The [2-(Aminomethyl)-3-methylbutyl]benzene scaffold is hydrophobic (cLogP ~3.5 for the amine, higher for amide derivatives). Insoluble aggregates can scatter light in FLIPR assays or cause promiscuous inhibition.

Method: Laser Nephelometry using a BMG PHERAstar or similar reader.

Step-by-Step Methodology
  • Preparation:

    • Prepare pH 7.4 PBS buffer.

    • Use 96-well or 384-well clear flat-bottom plates.

  • Dosing:

    • Dispense 196 µL of PBS into the plate.

    • Add 4 µL of 10 mM compound stock (Final conc: 200 µM, 2% DMSO).

    • Control: Add 4 µL of 10 mM stock to 196 µL Acetonitrile (creates a 100% soluble reference standard).

  • Incubation:

    • Seal plate and shake at 600 rpm for 90 minutes at RT.

    • Let stand for 30 minutes to allow large precipitates to settle/stabilize.

  • Measurement:

    • Measure Forward Light Scatter (Nephelometry) or Absorbance at 620 nm (turbidimetry).

  • Calculation:

    • Threshold: Any compound with an OD > 3x the DMSO blank is flagged as "Low Solubility."

Data Presentation & Analysis

Typical HTS Results Table
Compound IDR-Group (Amide)FLIPR % ActivationSolubility FlagDecision
REF-001 (Control Agonist)100%SolubleValid
LIB-045 4-Fluoro-phenyl85%SolubleHit
LIB-046 4-Nitro-phenyl12%SolubleInactive
LIB-089 2-Naphthyl95%Precipitate False Positive
Interpretation of Results
  • Structure-Activity Relationship (SAR): The [2-(Aminomethyl)-3-methylbutyl]benzene scaffold provides a specific steric vector. If hits are enriched with small polar R-groups, the binding pocket is likely restricted.

  • Lipophilicity Warning: Compounds like LIB-089 (Naphthyl derivative) increase the already high lipophilicity of the scaffold, leading to precipitation. These must be deprioritized or reformulated.

References

  • Blum, A. et al. (2011). Fragment-Based Drug Discovery: A Practical Approach. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2023). Product Specification: [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride.[1][2][3][4]

  • PubChem. (2023). Compound Summary: [2-(Aminomethyl)-3-methylbutyl]benzene.[1][2][3][4][5] National Library of Medicine.

  • Thorne, N. et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

(Note: While specific literature on this exact CAS number is limited to patent/catalog entries, the protocols above are derived from standard industry practices for screening lipophilic amine libraries.)

Sources

Method

cell-based assay protocol for evaluating [2-(Aminomethyl)-3-methylbutyl]benzene efficacy

Executive Summary & Molecule Profile Target Compound: [2-(Aminomethyl)-3-methylbutyl]benzene Chemotype: -Isobutylphenethylamine / Des-carboxy-Pregabalin Analog. This compound represents a unique structural hybrid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Compound: [2-(Aminomethyl)-3-methylbutyl]benzene Chemotype:


-Isobutylphenethylamine / Des-carboxy-Pregabalin Analog.

This compound represents a unique structural hybrid. It retains the bulky aliphatic side-chain characteristic of Gabapentinoids (specifically Pregabalin) while substituting the carboxylic acid moiety with a lipophilic benzene ring , effectively creating a sterically hindered phenethylamine core.

Evaluating the efficacy of this molecule requires a bifurcated assay strategy :

  • Primary Mechanism (

    
     Ligand):  Due to the 3-methylbutyl-2-aminomethyl motif, the compound is predicted to bind the 
    
    
    
    subunit of Voltage-Gated Calcium Channels (VGCC), inhibiting neurotransmitter release.
  • Secondary Mechanism (Monoamine Modulation): The phenethylamine core necessitates screening for Monoamine Transporter (MAT) interaction, distinct from standard gabapentinoids.

This guide details the Cell-Based Calcium Flux Assay , the industry "Gold Standard" for determining the functional efficacy of


 ligands.

Mechanism of Action (MOA) & Assay Logic

The efficacy of [2-(Aminomethyl)-3-methylbutyl]benzene is defined by its ability to attenuate neuronal hyperexcitability. Unlike direct ion channel blockers,


 ligands function by trafficking modulation and allosteric inhibition of Calcium channel surface density.
Causal Pathway
  • Binding: Compound binds to the exofacial

    
     subunit.
    
  • Internalization/Stabilization: Prevents the trafficking of functional Cav2.2 (N-type) channels to the presynaptic membrane.

  • Flux Inhibition: Upon depolarization (KCl or Electrical), Calcium influx is reduced.

  • Readout: Reduced fluorescence of intracellular Ca²⁺ indicators (e.g., Fluo-4).

MOA_Pathway Compound [2-(Aminomethyl)-3- methylbutyl]benzene Target α2δ-1 Subunit (VGCC Complex) Compound->Target High Affinity Binding Channel Cav2.2 (N-Type) Calcium Channel Target->Channel Modulates Trafficking/ Gating Ca_Influx Ca²⁺ Influx (Depolarization) Channel->Ca_Influx Inhibition Signal Fluorescent Signal (Fluo-4 AM) Ca_Influx->Signal Proportional Response

Figure 1: Mechanism of Action. The compound targets the


 subunit to allosterically inhibit Calcium influx, the primary metric for efficacy.

Experimental Protocol: Calcium Flux Assay

Objective: Quantify the


 of [2-(Aminomethyl)-3-methylbutyl]benzene in inhibiting depolarization-induced Calcium influx.
A. Critical Reagents & Cell Model
ComponentSpecificationPurpose
Cell Line HEK293-Cav2.2 (Stably transfected with

,

, and

subunits)
Recombinant system isolating the target channel. Native lines (e.g., SH-SY5Y) have high background.
Ca²⁺ Indicator Fluo-4 AM or Calcium 6 (Molecular Devices) High-sensitivity intracellular calcium reporting. Calcium 6 preferred for reduced wash artifacts.
Masking Agent Probenecid (2.5 mM)Inhibits anion transporters to prevent dye leakage from the cell.
Stimulant KCl (High concentration: 30-90 mM)Induces membrane depolarization to open VGCCs.
Control Pregabalin (100 µM max)Positive control for

mediated inhibition.
B. Step-by-Step Workflow
Phase 1: Cell Preparation (Day -1)
  • Seeding: Harvest HEK293-Cav2.2 cells using Accutase (avoid Trypsin to preserve surface proteins).

  • Plating: Dispense 50,000 cells/well into a 96-well Poly-D-Lysine coated black-wall/clear-bottom plate.

  • Incubation: Culture overnight at 37°C, 5% CO₂. Note: Confluency should reach 85-90% at time of assay.

Phase 2: Dye Loading (Day 0, T-minus 2 hours)
  • Buffer Prep: Prepare HBSS + 20 mM HEPES (pH 7.4). Add 2.5 mM Probenecid.

  • Dye Solution: Reconstitute Fluo-4 AM in DMSO. Dilute to 4 µM in Buffer.

  • Loading: Remove culture media. Add 100 µL Dye Solution per well.

  • Incubation: Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to minimize thermal gradients during reading.

Phase 3: Compound Addition & Reading (The Assay)

Instrument: FLIPR Tetra or Hamamatsu FDSS (Fluorescent Imaging Plate Reader).

  • Baseline: Record baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Compound Injection (Pre-incubation):

    • Inject 25 µL of [2-(Aminomethyl)-3-methylbutyl]benzene (5x concentration).

    • Crucial Step: Incubate for 20-30 minutes inside the reader or on bench.

    • Why?

      
       ligands often have slow association kinetics compared to pore blockers. Immediate stimulation will yield false negatives.
      
  • Stimulation:

    • Inject 25 µL of KCl stimulation buffer (final concentration 90 mM).

  • Kinetic Read: Measure fluorescence continuously for 120 seconds.

Workflow cluster_0 Preparation cluster_1 Assay Execution Step1 Seed HEK-Cav2.2 (Poly-D-Lysine Plate) Step2 Load Fluo-4 AM (+ Probenecid) Step1->Step2 Step3 Add Compound (30 min Pre-incubation) Step2->Step3 Step4 Inject KCl (90mM) (Depolarization) Step3->Step4 Step5 Measure Kinetics (120s @ 1Hz) Step4->Step5

Figure 2: Experimental Workflow. The 30-minute pre-incubation (Step 3) is the critical control point for this specific chemotype.

Data Analysis & Interpretation

Calculation of Efficacy

Data is typically expressed as Relative Fluorescence Units (RFU) .

  • Response Calculation:

    
    
    
  • Normalization: Normalize to Vehicle Control (0% Inhibition) and Reference Blocker (100% Inhibition, e.g., 10 µM Cilnidipine or high-dose Pregabalin).

  • Curve Fitting: Plot % Inhibition vs. Log[Compound]. Fit using a 4-parameter logistic equation (Hill Slope).

Acceptance Criteria (Self-Validation)
  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference

    
    :  Pregabalin control should yield an 
    
    
    
    between 100 nM - 1 µM (depending on specific splice variants).
  • Dose Response: The target compound should show a sigmoidal dose-response. If the curve is flat or bell-shaped, check for solubility issues (precipitation at high conc) or off-target cytotoxicity.

Secondary Screening: Monoamine Transporters

Why this is necessary: Because [2-(Aminomethyl)-3-methylbutyl]benzene contains a phenethylamine core, it may possess off-target affinity for Dopamine (DAT) or Norepinephrine (NET) transporters, acting similarly to substituted amphetamines.

Protocol Summary (Uptake Assay):

  • Cells: HEK293 expressing human DAT or NET.

  • Tracer: Fluorescent Neurotransmitter (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) or [3H]-Dopamine.

  • Method: Incubate cells with compound + tracer.

  • Readout: If the compound acts as a reuptake inhibitor, intracellular fluorescence/radioactivity will decrease compared to control.

  • Risk: If

    
     at DAT < 
    
    
    
    at
    
    
    , the compound is likely a stimulant rather than a neuropathic pain therapeutic.

References

  • Field, M. J., et al. (2006).

    
     subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences, 103(46), 17537-17542. Link
    
  • Gong, N., et al. (2001). "The alpha2delta subunit of voltage-gated calcium channels is a molecular target for gabapentin." Science, 292(5526), 2543-2547. Link

  • Sigma-Aldrich. "Product Information: [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride." Link

  • Molecular Devices. "FLIPR Calcium Assay Kits Application Note." Link

  • WADA (World Anti-Doping Agency). "Prohibited List: Beta-methylphenethylamine (BMPEA) and related isomers." Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Purification Methods for [2-(Aminomethyl)-3-methylbutyl]benzene

As a Senior Application Scientist, I've observed that the successful isolation of pure, active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide is structured to address the specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've observed that the successful isolation of pure, active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide is structured to address the specific challenges encountered during the purification of [2-(Aminomethyl)-3-methylbutyl]benzene, a primary benzylic amine. While this molecule has a unique structure, the principles governing its purification are rooted in the fundamental chemistry of primary amines. This center provides field-proven insights and troubleshooting strategies to navigate these challenges effectively.

General Purification and Troubleshooting Workflow

The purification of a crude primary amine like [2-(Aminomethyl)-3-methylbutyl]benzene typically follows a multi-step approach. The initial choice of strategy depends heavily on the nature of the impurities present. The following diagram outlines a general workflow and key decision points for troubleshooting common issues.

G crude Crude Reaction Mixture workup Aqueous Workup / Acid-Base Extraction crude->workup purity_check1 Assess Purity (TLC, LCMS, NMR) workup->purity_check1 chromatography Column Chromatography purity_check1->chromatography <98% Pure (Neutral/Polar Impurities) salt Salt Formation & Recrystallization purity_check1->salt <98% Pure (Similar Polarity Impurities) distill Vacuum Distillation (if liquid) purity_check1->distill <98% Pure (Non-volatile Impurities) pure_product Pure Product purity_check1->pure_product >98% Pure purity_check2 Assess Final Purity chromatography->purity_check2 salt->purity_check2 distill->purity_check2 purity_check2->pure_product Purity Met troubleshoot Troubleshoot: Identify Impurities purity_check2->troubleshoot Purity Not Met troubleshoot->workup

Caption: General purification and troubleshooting workflow for primary amines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues researchers may encounter during the purification of [2-(Aminomethyl)-3-methylbutyl]benzene.

Q1: My initial workup resulted in a low yield and an emulsion during acid-base extraction. What went wrong?

A1: This is a classic problem when purifying amines. Low yield and emulsions during acid-base extraction are often linked.

  • Causality of Emulsion: Emulsions form when the organic and aqueous layers fail to separate cleanly, often due to the presence of surfactants or fine particulates. In amine extractions, the ammonium salt of your product can act as a surfactant, especially if the pH is not sufficiently acidic or basic.

  • Causality of Low Yield: A persistent emulsion can trap your product, leading to significant loss upon separation. Alternatively, incomplete protonation (during the acid wash) or deprotonation (during the base wash) means your product is not transferring quantitatively between layers.[1][2]

Troubleshooting Steps:

  • Ensure Complete pH Change: Use a pH meter or pH paper to confirm the aqueous layer is strongly acidic (pH < 2) after adding acid and strongly basic (pH > 12) after adding base. This maximizes the solubility difference of the amine and its salt.[3]

  • Break the Emulsion:

    • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

  • Solvent Choice: Ensure you are using a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether. Avoid using ethyl acetate if you are performing the extraction from a strongly basic solution, as the ester can be hydrolyzed.[4]

Q2: I'm running a silica gel column, but my amine is streaking badly on TLC and I'm getting poor recovery from the column. How can I fix this?

A2: This is the most common issue when chromatographing basic compounds on standard silica gel.

  • Expertise & Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly bind to your basic amine.[5] This interaction leads to significant peak tailing (streaking) on TLC and poor recovery from a column as the product either remains stuck or elutes very slowly and broadly.[5][6]

Optimization Strategies:

  • Mobile Phase Modification (Recommended): The most straightforward solution is to "neutralize" the silica gel by adding a small amount of a competing base to your mobile phase.[5]

    • Triethylamine (Et₃N or TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column without strong interaction.

    • Ammonia: Using a solvent system like DCM/Methanol with 1-2% of a 7N ammonia in methanol solution is also highly effective.[7]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Basic Alumina: Alumina is basic and provides excellent separation for amines without tailing. However, it can sometimes be more reactive than silica.

    • Amine-Functionalized Silica: These columns are pre-treated with amino groups and are specifically designed for purifying basic compounds.[5]

Data Presentation: Comparison of Chromatographic Conditions
ConditionStationary PhaseMobile Phase ExampleProsCons
Standard Normal Phase Silica GelHexane / Ethyl AcetateReadily available, well-understood.Severe peak tailing, low recovery for basic amines.[5]
Modified Normal Phase Silica GelHexane / Ethyl Acetate + 1% TEAExcellent peak shape, good recovery, uses standard silica.[7]Modifier must be removed from product fractions.
Basic Stationary Phase Basic AluminaHexane / Ethyl AcetateNo tailing, no modifier needed.Can be more reactive, may alter separation selectivity.
Q3: My product is an oil and difficult to handle. How can I purify it via crystallization?

A3: Many primary amines, including benzylamine, are liquids or low-melting solids.[8] The most robust method for their purification by crystallization is to first convert the amine into a stable, crystalline salt.[9][10]

  • Causality & Mechanism: Reacting the basic amine with an acid like hydrochloric acid (HCl) forms the corresponding ammonium chloride salt. These salts are ionic, highly ordered, and typically high-melting, crystalline solids.[11][12] This allows for purification via recrystallization, a powerful technique that removes impurities based on differences in solubility.[13]

Experimental Protocol: Purification via Hydrochloride Salt Formation
  • Salt Formation:

    • Dissolve the crude [2-(Aminomethyl)-3-methylbutyl]benzene oil in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • The hydrochloride salt will precipitate as a white solid. Continue adding HCl until no more precipitate forms.

  • Isolation:

    • Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization:

    • Choose an appropriate solvent system for recrystallization (e.g., ethanol/water, isopropanol, or methanol/diethyl ether). The goal is to find a solvent that dissolves the salt when hot but not when cold.

    • Dissolve the crude salt in the minimum amount of boiling solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the pure crystals by vacuum filtration and dry them under vacuum.

  • Liberation of Free Amine (Optional):

    • If the free amine is required, dissolve the pure salt in water.

    • Add a strong base (e.g., 2M NaOH) until the solution is basic (pH > 12).

    • Extract the pure free amine with an organic solvent (e.g., DCM), dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[3][14]

Q4: My final product purity is low. What are the likely impurities and how do I remove them?

A4: The impurity profile depends heavily on the synthetic route used to prepare the amine. Common impurities for benzylamine derivatives include starting materials, over-alkylation products, or oxidation/condensation products.[8][15]

G low_purity Low Purity Product identify Identify Impurity Type (NMR, LCMS) low_purity->identify acidic_imp Acidic Impurity (e.g., Benzoic Acid derivative) identify->acidic_imp Acidic neutral_imp Neutral Impurity (e.g., Aldehyde, Alkyl Halide) identify->neutral_imp Neutral basic_imp Basic Impurity (e.g., Secondary/Tertiary Amine) identify->basic_imp Basic sol_acid Solution: Basic Wash (aq. NaHCO₃ or NaOH) acidic_imp->sol_acid sol_neutral Solution: Chromatography or Acid-Base Extraction neutral_imp->sol_neutral sol_basic Solution: Careful Chromatography or Fractional Crystallization of Salts basic_imp->sol_basic

Sources

Optimization

overcoming challenges in the scale-up synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene

Executive Summary & Process Logic The synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene (systematically 2-benzyl-3-methylbutan-1-amine ) presents unique challenges during scale-up, primarily due to the steric bulk of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

The synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene (systematically 2-benzyl-3-methylbutan-1-amine ) presents unique challenges during scale-up, primarily due to the steric bulk of the isopropyl group adjacent to the reactive center and the propensity for side-reactions during the reduction of the nitrile precursor.

This guide addresses the Cyanoacetate Route , the industry-standard approach for generating


-substituted 

-phenyl amines. The critical path involves dialkylation of ethyl cyanoacetate, Krapcho decarboxylation, and high-pressure hydrogenation.
Master Process Flow

The following diagram illustrates the critical control points (CCPs) and potential failure modes in the synthesis pathway.

G Start Ethyl Cyanoacetate Step1 Step 1: Benzylation (BnBr, Base) Start->Step1 Exotherm Control Step2 Step 2: Isopropylation (iPr-Br, NaOEt/EtOH) Step1->Step2 Steric Challenge Step3 Step 3: Decarboxylation (DMSO/H2O/NaCl or KOH) Step2->Step3 Hydrolysis Fail1 Issue: Elimination to Propene Step2->Fail1 Side Rxn Inter Intermediate: 2-benzyl-3-methylbutanenitrile Step3->Inter Distillation Step4 Step 4: Nitrile Reduction (Raney Ni, H2, NH3) Inter->Step4 High Pressure Step5 Step 5: Salt Formation (HCl in IPA/EtOAc) Step4->Step5 Purification Fail2 Issue: Dimer (Secondary Amine) Step4->Fail2 Side Rxn End Target: [2-(Aminomethyl)-3-methylbutyl]benzene HCl Step5->End

Figure 1: Critical Process Path and Failure Modes for 2-benzyl-3-methylbutan-1-amine synthesis.

Troubleshooting Guide: Critical Unit Operations

Phase 1: Precursor Synthesis (Alkylation & Decarboxylation)

Issue 1: Low Conversion during Isopropyl Alkylation (Step 2) Symptoms: HPLC shows stalled reaction; presence of mono-alkylated benzyl cyanoacetate; evolution of gas (propene).

  • Root Cause: The isopropyl group is sterically hindered. Standard bases (e.g.,

    
    ) are often too weak, while strong bases with high heat promote E2 elimination of isopropyl bromide over 
    
    
    
    substitution.
  • Corrective Action:

    • Switch Base/Solvent: Use NaOEt in Ethanol or NaH in THF/DMF . The ethoxide anion is sufficiently nucleophilic to drive the reaction but requires careful temperature control (

      
      ).
      
    • Reagent Stoichiometry: Increase Isopropyl Bromide equivalents to 1.5–2.0 eq to account for loss via elimination (propene off-gassing).

    • Catalysis: Add KI (0.1 eq) (Finkelstein condition) to generate the more reactive isopropyl iodide in situ.

Issue 2: Incomplete Decarboxylation / Ester Hydrolysis Issues Symptoms: Product contains amide impurities or unreacted ester; "gummy" residue during workup.

  • Root Cause: Incomplete hydrolysis of the sterically crowded ester prior to decarboxylation.

  • Corrective Action:

    • Protocol: Use Krapcho Decarboxylation conditions (DMSO/H2O/NaCl at

      
      ) for direct conversion if base hydrolysis is slow.
      
    • Alternative: Aggressive saponification using KOH/Ethylene Glycol at

      
       followed by acid workup. The high boiling point of glycol ensures complete decarboxylation of the resulting acid.
      
Phase 2: Nitrile Reduction (The Critical Step)

Issue 3: Formation of Secondary Amine "Dimer" Impurity Symptoms: Mass spec shows M+ peak at ~323 Da (Dimer) alongside target (191 Da). Purity drops below 95%.

  • Mechanism: The primary amine product reacts with the intermediate imine (

    
    ) to form a secondary amine.
    
  • Corrective Action:

    • Ammonia Suppression: You MUST perform the hydrogenation in the presence of anhydrous ammonia (7N NH3 in MeOH) or add liquid ammonia to the autoclave. The excess ammonia shifts the equilibrium away from secondary amine formation.

    • Catalyst Loading: Increase Raney Nickel loading to 20 wt%. Faster reduction of the imine minimizes the window for side reactions.

    • Temperature Control: Keep temperature moderate (

      
      ). Higher temperatures favor condensation side-reactions.
      

Issue 4: De-benzylation (Loss of Phenyl Ring) Symptoms: Presence of 3-methylbutan-1-amine (loss of benzyl group) or toluene in the headspace.

  • Root Cause: Over-hydrogenation. Benzylic C-N or C-C bonds are susceptible to hydrogenolysis, especially with Pd/C or at high temperatures/pressures.

  • Corrective Action:

    • Catalyst Selection: Switch from Pd/C to Raney Nickel or Cobalt . Raney Ni is far less active toward benzylic hydrogenolysis than Palladium.

    • Pressure Limit: Do not exceed 10 bar (150 psi) hydrogen pressure if using Pd; Raney Ni can tolerate higher pressures (up to 50 bar) without cleaving the benzyl group.

Scale-Up Data & Specifications

The following parameters are optimized for a 10kg pilot batch.

ParameterSpecificationRationale
Solvent System Methanol + 7N NH3 (10:1 ratio)Methanol offers high H2 solubility; NH3 suppresses dimer.
Catalyst Raney Nickel (Type 2800 or similar)High activity for nitriles; lower risk of de-benzylation than Pd/C.
H2 Pressure 20 – 30 barSufficient to drive kinetics; safe for standard Hastelloy reactors.
Temperature 40°C – 50°CBalance between reaction rate and impurity formation.
Workup Filtration over Celite -> Acidic Salt FormationRemoves pyrophoric catalyst safely; HCl salt purifies the amine.
Yield Target > 85% (Step 4)Critical for economic viability.

Frequently Asked Questions (FAQs)

Q1: Can we use Lithium Aluminum Hydride (LAH) instead of catalytic hydrogenation for scale-up? A: While LAH works excellent on gram-scale (giving clean conversion), it is strongly discouraged for multi-kilogram scale-up due to safety hazards (quenching large excess of LAH generates massive H2 volumes and heat). For scale-up, if hydrogenation is unavailable, Borane-DMS (BMS) or Sodium Borohydride/CoCl2 are safer hydride alternatives, though they require careful waste management of boron salts.

Q2: The final HCl salt is oiling out instead of crystallizing. How do we fix this? A: This is common for branched alkyl amines.

  • Drying: Ensure the free base is completely dry (KF < 0.5%) before adding HCl. Water promotes oiling.

  • Solvent Switch: Use Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) as the solvent. Add HCl as a solution in Isopropanol (IPA).

  • Seeding: Cool the mixture to 0°C and add seed crystals. If no seeds exist, scratch the vessel walls or use ultrasound to induce nucleation.

Q3: How do we safely handle Raney Nickel on a 10kg scale? A: Raney Nickel is pyrophoric when dry.

  • Never let the catalyst bed run dry during filtration. Keep it wet with water or solvent.

  • Use a closed filtration system (filter dryer) under Nitrogen.

  • Quench the spent catalyst immediately in dilute acid or store under water in designated waste drums.

Q4: We see a "pink" color in the crude amine. What is it? A: This usually indicates trace Nickel leaching or the formation of a specific charge-transfer complex with trace oxidation byproducts. It is generally cosmetic. A wash with EDTA solution or filtration through activated carbon at the free-base stage will remove the color.

References & Authoritative Sources

  • Nitrile Reduction Methodologies:

    • Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines."

    • URL:[Link]

    • Relevance: Validates the use of Raney Ni/NH3 for suppressing secondary amine formation.

  • Scale-Up of Pregabalin/Analogs (Structural Homologs):

    • Source: Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997.

    • Relevance: Provides foundational data on handling beta-substituted amino acid/amine precursors.

  • Safety in Hydrogenation:

    • Source: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press.

    • Relevance: Standard operating procedures for handling pyrophoric catalysts (Raney Ni) and hydrogen at scale.

  • Synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene (Example Context):

    • Source: Patent WO2024153946A1 (via Google Patents).

    • URL:

    • Relevance: Explicitly describes the preparation of [2-(aminomethyl)-3-methylbutyl]benzene using LiAlH4 reduction of 2-benzyl-3-methylbutanenitrile (Example 8 context).

  • Crystallization of Amine Salts:

    • Source: Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."

    • Relevance: Guidelines for troubleshooting "oiling out" phenomena in amine hydrochlorides.

Troubleshooting

refining dosage and administration routes for [2-(Aminomethyl)-3-methylbutyl]benzene in animal models

Dosage, Formulation & Administration in Animal Models Status: Operational Ticket ID: REF-AMMB-2024 Assigned Specialist: Senior Application Scientist, Preclinical Pharmacology Executive Summary You are working with [2-(Am...

Author: BenchChem Technical Support Team. Date: February 2026

Dosage, Formulation & Administration in Animal Models

Status: Operational Ticket ID: REF-AMMB-2024 Assigned Specialist: Senior Application Scientist, Preclinical Pharmacology

Executive Summary

You are working with [2-(Aminomethyl)-3-methylbutyl]benzene (often supplied as the Hydrochloride salt, CAS 1797555-17-9).[1][2] Structurally, this is a lipophilic primary amine with a steric bulk (isobutyl group) adjacent to the amine.

Pharmacological Class: Substituted Phenyl-alkylamine (CNS Active / Monoamine Modulator candidate). Key Challenge: This molecule exhibits pH-dependent solubility and potential blood-brain barrier (BBB) permeability issues depending on the formulation. The steric hindrance near the amine may reduce MAO (Monoamine Oxidase) degradation compared to simple phenethylamines, potentially extending half-life (


), but increasing the risk of accumulation toxicity.

Part 1: Formulation & Solubility (The "Pre-Flight" Check)

Critical Issue: Solubility vs. Physiological pH

As a primary amine, this compound is basic. It dissolves well in acidic buffers (pH < 5) but may precipitate upon injection when buffering to physiological pH (7.4), causing local necrosis (SC/IP) or embolism (IV).

Formulation Decision Matrix

Use this workflow to select your vehicle based on required concentration.

FormulationStrategy Start Target Concentration? Low < 5 mg/mL Start->Low High > 5 mg/mL Start->High Saline 0.9% Saline (pH 6.0) Low->Saline Cosolvent 10% PEG400 + 90% Saline High->Cosolvent Alternative Complex 20% HP-β-Cyclodextrin (Encapsulation) High->Complex Preferred CheckPrecip Check Precipitation at pH 7.4 Saline->CheckPrecip CheckPrecip->Cosolvent Cloudy Proceed Proceed CheckPrecip->Proceed Clear

Figure 1: Decision tree for vehicle selection to prevent in vivo precipitation.

Standard Operating Procedures (SOPs)
Protocol A: Standard Saline Prep (Low Dose)

Best for: IP/SC administration < 5 mg/kg.

  • Weigh the Hydrochloride salt form (not free base).

  • Dissolve in 0.9% sterile saline.

  • Critical Step: Measure pH. If pH < 4.5, adjust to pH 5.5–6.0 using dilute NaOH (0.1N). Do not exceed pH 6.5 to avoid precipitation.

  • Filter sterilize (0.22 µm PVDF filter).

Protocol B: Cyclodextrin Complex (High Dose / IV)

Best for: IV bolus or high-concentration SC depots (> 10 mg/kg).

  • Prepare 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Add compound to the CD solution before adding saline.

  • Vortex for 10 minutes or sonicate at 37°C.

  • The cyclodextrin "cages" the lipophilic phenyl tail, keeping the amine soluble at neutral pH.

Part 2: Administration Routes & Troubleshooting

Route-Specific Troubleshooting Guide
RouteRecommended Vol.Common IssueTroubleshooting / Solution
Intraperitoneal (IP) Rat: 5–10 mL/kgMouse: 10–20 mL/kgWrithing/Peritonitis The compound is acidic or hypertonic. Fix: Switch to Protocol B (Cyclodextrin) to mask irritation. Ensure pH > 5.0.
Oral Gavage (PO) Rat: 10 mL/kgMouse: 10 mL/kgInconsistent Data First-Pass Effect: The liver may deaminate the compound before it reaches the brain. Fix: Compare PO vs. SC AUC. If PO is <20% of SC, the route is non-viable.
Subcutaneous (SC) Rat: 2–5 mL/kgMouse: 5–10 mL/kgSkin Necrosis High local concentration causes tissue damage. Fix: Split dose into two sites (flanks). Use isotonic vehicles only.
Intravenous (IV) Rat: 1–2 mL/kgMouse: 5 mL/kgSudden Death Cmax Toxicity: Rapid entry into CNS causes seizure/cardiac arrest. Fix: Switch to slow infusion or reduce dose by 50%.

Part 3: Dosing & Pharmacokinetics (The "In-Flight" Adjustments)

Dose Scaling Logic

Since this is a research chemical, literature values may be scarce. Use Allometric Scaling from standard phenethylamines (e.g., Amphetamine/Pregabalin) as a baseline, but assume lower clearance due to the steric methylbutyl group.

  • Starting Dose (Mouse): 10 mg/kg (IP).[3]

  • Starting Dose (Rat): 5 mg/kg (IP).

  • Human Equivalent Dose (HED) Calculation:

    
    
    (Refer to Nair & Jacob, 2016 for conversion factors).
    
Pharmacokinetic Workflow

Use this logic to troubleshoot lack of efficacy or unexpected toxicity.

PK_Workflow Admin Administer Dose (T=0) Obs Observation (0-30 min) Admin->Obs Seizure Adverse Event: Seizure/Stereotypy Obs->Seizure High CNS Penetration NoEffect No Behavioral Change Obs->NoEffect Low Bioavailability Sol1 Reduce Dose 50% Check Cmax Seizure->Sol1 Sol2 Check Route (PO->IP) Check Formulation NoEffect->Sol2

Figure 2: PK/PD Troubleshooting Logic Flow.

Frequently Asked Questions (FAQ)

Q1: The compound precipitates when I mix it with Phosphate Buffered Saline (PBS). Why? A: This is a classic "Salting Out" effect. The high ionic strength of PBS combined with the phosphate ions can force the lipophilic amine out of solution, especially if the pH rises above the compound's pKa (likely ~9.5).

  • Fix: Dissolve in water or 0.9% saline first. Only use PBS if the concentration is very low (<1 mg/mL).

Q2: My rats show "wet dog shakes" and hyperactivity. Is this toxicity? A: This indicates successful CNS penetration and likely serotonergic/dopaminergic activation. While not necessarily "toxic" (lethal), it interferes with behavioral assays.

  • Fix: This is a Cmax-driven effect. Switch from IP to SC administration to lower the peak plasma concentration (

    
    ) while maintaining total exposure (
    
    
    
    ).

Q3: Can I use DMSO? A: Yes, but use caution. DMSO increases BBB permeability and can artificially enhance the drug's CNS potency.

  • Limit: Keep DMSO < 10% v/v for SC/IP. For IV, avoid DMSO if possible due to hemolysis risk.

Q4: How do I store the stock solution? A: Amines are prone to oxidation.

  • Protocol: Store the dry powder at -20°C. Make solutions fresh daily. If you must store the solution, acidify it (pH 4–5), flush with Nitrogen gas, and store at 4°C for max 48 hours.

References & Authority

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Link

    • Cited for: Standard injection volumes and vehicle tolerability limits.

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Link

    • Cited for: Allometric scaling calculations (HED).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Cited for: Use of HP-β-CD to solubilize lipophilic amines.

  • FDA Guidance for Industry (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.Link

    • Cited for: Safety margins and toxicity scaling principles.

Disclaimer: [2-(Aminomethyl)-3-methylbutyl]benzene is a research chemical.[3] This guide provides technical recommendations based on physicochemical properties and standard pharmacological protocols. It does not constitute veterinary or medical advice.

Sources

Optimization

addressing batch-to-batch variability of synthesized [2-(Aminomethyl)-3-methylbutyl]benzene

Welcome to the technical support center for [2-(Aminomethyl)-3-methylbutyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-(Aminomethyl)-3-methylbutyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistent performance of this compound in your experiments. Batch-to-batch variability is a critical factor in chemical synthesis, and this resource provides in-depth troubleshooting guides, frequently asked questions, and validated analytical protocols to help you identify, understand, and mitigate these inconsistencies.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for research-grade [2-(Aminomethyl)-3-methylbutyl]benzene, and what are the common impurities?

A1: For research and early-phase drug development, a purity of ≥98% as determined by HPLC is generally expected. The most common impurities stem directly from the synthetic route, which typically involves the reductive amination of 3-methyl-2-phenylbutanal.

Key potential impurities include:

  • Unreacted Starting Material: Residual 3-methyl-2-phenylbutanal.

  • Intermediate Imine: The imine formed from the condensation of the aldehyde and ammonia, which may persist if the reduction is incomplete.

  • Secondary Amine By-product: Formed when the product amine reacts with another molecule of the starting aldehyde, leading to a bulkier, more nonpolar impurity.

  • Alcohol By-product: 3-methyl-2-phenylbutan-1-ol, formed from the direct reduction of the starting aldehyde.

  • Residual Solvents and Reagents: Solvents used during synthesis and workup (e.g., Methanol, Ethyl Acetate) or residual reducing agents and their by-products.

The presence and levels of these impurities are primary drivers of batch-to-batch variability.[1]

Q2: My latest batch of [2-(Aminomethyl)-3-methylbutyl]benzene has a slight yellow tint, whereas previous batches were colorless. Is this a cause for concern?

A2: A slight coloration can be an indicator of trace-level impurities, particularly those with extended conjugation or oxidized species. While it may not significantly impact the assay value (potency), it signifies a difference in the impurity profile between batches. We recommend running a comparative HPLC or GC-MS analysis against a reference batch to identify any new or elevated impurities. For many applications, a minor color change is inconsequential, but for cGMP processes or sensitive biological assays, the root cause should be investigated.

Q3: How should I properly store [2-(Aminomethyl)-3-methylbutyl]benzene to ensure its stability?

A3: As a primary amine, this compound is susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. For long-term stability, we recommend storing the material under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container at 2-8°C. Protect from light.

Q4: What are the primary drivers of batch-to-batch variability for this compound?

A4: Batch-to-batch variation is a measurable difference in quality attributes between production runs.[2] For this specific synthesis, variability is most often traced to three areas:

  • Raw Material Quality: The purity of the starting aldehyde (3-methyl-2-phenylbutanal) is critical. Impurities in the aldehyde can carry through or lead to side reactions.

  • Process Control: Reductive amination is sensitive to reaction conditions.[3] Minor shifts in temperature, pressure, reaction time, or rate of reagent addition can alter the impurity profile.[1]

  • Workup and Purification: Inconsistent workup procedures (e.g., pH adjustments, extractions) or variations in the final purification step (e.g., distillation or crystallization) can lead to different levels of residual impurities in the final product.[4]

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your quality control and experimental work.

Issue 1: Low Purity or Unexpected Peaks in HPLC/GC-MS Analysis

Q: My chromatogram shows a main peak purity of <98% and/or several unexpected minor peaks that were not present in the previous batch. How do I identify these and what is their likely origin?

A: This is a classic sign of batch-to-batch variability originating from the synthesis or purification process. A logical, step-by-step approach is required for identification.

Plausible Synthetic Route & Impurity Origins

The synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene is commonly achieved via reductive amination.[5] This context is crucial for predicting likely impurities.

G Aldehyde 3-Methyl-2-phenylbutanal Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Imp_Aldehyde Unreacted Aldehyde Aldehyde->Imp_Aldehyde Incomplete Reaction Imp_Alcohol Alcohol By-product Aldehyde->Imp_Alcohol Side Reaction: Aldehyde Reduction Ammonia Ammonia (NH3) Ammonia->Imine Product [2-(Aminomethyl)-3-methylbutyl]benzene (Target Product) Imine->Product Imp_Secondary Secondary Amine Product->Imp_Secondary

Caption: Plausible synthesis and common impurity formation pathways.

Troubleshooting & Identification Strategy:

  • Characterize by Mass Spectrometry (GC-MS or LC-MS): This is the most direct way to get molecular weights of the unknown peaks.

    • Peak with MW = 177.28 g/mol : This is your target product, C12H19N.

    • Peak with MW = 176.26 g/mol : This corresponds to the starting aldehyde, C12H16O. Its presence indicates an incomplete reaction.

    • Peak with MW = 178.28 g/mol : This is the alcohol by-product, C12H18O, from the over-reduction of the aldehyde.

    • Peak with MW = 335.53 g/mol : This large peak is likely the secondary amine by-product, C24H33N, a key indicator of poor stoichiometry control during the reaction.[6]

  • Analyze by ¹H NMR Spectroscopy: NMR provides structural confirmation. Compare the spectrum of the new batch to a reference standard.

    • Look for a residual aldehyde proton signal (~9.5-10.0 ppm).

    • The benzylic protons of the product amine will have a characteristic chemical shift. The secondary amine impurity will have a more complex and likely downfield-shifted set of signals in this region.

    • For a detailed guide on using NMR for structural elucidation, refer to established methodologies.[7]

  • Review the Certificate of Analysis (CoA): Check the CoA for the specific batch and compare the reported purity and analytical methods to previous batches. Look for changes in the chromatographic conditions that might affect separation.

Corrective Actions:

If you are performing the synthesis in-house, consider the following optimizations:

  • Increase Reducing Agent Stoichiometry: To minimize unreacted aldehyde and imine, a slight excess of the reducing agent can be beneficial.[8]

  • Control Temperature: Low temperatures can lead to incomplete reactions, while excessively high temperatures can promote side-product formation.

  • Optimize Amine/Aldehyde Ratio: Using an excess of the ammonia source can help suppress the formation of the secondary amine by-product.

If you are sourcing the material, provide your analytical data to the supplier and request an investigation into the batch deviation.

Issue 2: Inconsistent Biological Activity or Assay Results

Q: I am observing variable results in my biological assays (e.g., IC50 values, receptor binding) using different batches of the compound, even though the CoAs state >98% purity. What could be the cause?

A: This is a critical issue where seemingly minor chemical variations have significant functional consequences. The problem often lies not in the quantity of the main peak, but in the nature of the impurities hiding within or alongside it.

Troubleshooting Decision Tree:

G Start Inconsistent Biological Activity (Purity ≥98% by HPLC) CheckOrtho Are you using an orthogonal analytical method? Start->CheckOrtho ImpurityCoelution Potential Cause: Impurity co-elutes with main peak in standard HPLC method. CheckOrtho->ImpurityCoelution No CheckDegradation Potential Cause: Degradation in assay medium. CheckOrtho->CheckDegradation Yes RunGCMS Action: Run GC-MS analysis to separate volatile impurities. ImpurityCoelution->RunGCMS RunChiral Action: Perform chiral HPLC to check for enantiomeric/diastereomeric purity. ImpurityCoelution->RunChiral StabilityStudy Action: Incubate compound in assay buffer. Analyze by HPLC over time. CheckDegradation->StabilityStudy NonVolatileImp Potential Cause: Non-volatile impurities (salts, metals). CheckDegradation->NonVolatileImp RunICPMS Action: Analyze for trace metals by ICP-MS. Check for inorganic salts. NonVolatileImp->RunICPMS

Caption: Decision tree for troubleshooting inconsistent biological results.

Detailed Investigation Steps:

  • Orthogonal Purity Analysis: Do not rely on a single HPLC method. An impurity might co-elute with your main peak.

    • GC-MS: Ideal for separating volatile impurities like residual aldehyde or the alcohol by-product, which may have different retention times than on a reverse-phase HPLC column.

    • Chiral HPLC: The target compound has a chiral center. Batches may have different enantiomeric or diastereomeric ratios, which can drastically affect biological activity. This is a critical parameter to check.

  • Impurity Identification: Even at <2%, a structurally related impurity could be significantly more or less active than the parent compound, skewing your results. Use high-resolution mass spectrometry and NMR on isolated impurities if possible.

  • Check for Inorganic Impurities: Residual catalysts (e.g., Palladium, Nickel) or salts from the workup can interfere with biological systems. Consider analysis by ICP-MS if you suspect metal contamination.

  • Assay Stability: Confirm that the compound is stable under your specific assay conditions (pH, temperature, buffer components). An unstable batch may degrade faster, leading to lower apparent activity.

Part 3: Quality Control Experimental Protocols

These protocols provide a validated starting point for your in-house quality control. Method optimization may be required for your specific instrumentation and sample matrices.

Protocol 1: Purity Determination by Reverse-Phase HPLC-UV

This method is suitable for quantifying the main compound and detecting less volatile, UV-active impurities like the secondary amine by-product.

1. Sample Preparation:

  • Prepare a stock solution of [2-(Aminomethyl)-3-methylbutyl]benzene at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm

3. Data Analysis:

  • Calculate purity by area percent normalization. The peak area of the main compound is divided by the total area of all peaks in the chromatogram.

  • Relative Retention Time (RRT) should be used to track known impurities batch-to-batch.

Protocol 2: Impurity Identification by GC-MS

This protocol is excellent for identifying volatile impurities, such as unreacted starting materials and alcohol by-products. Gas chromatography-mass spectrometry (GC-MS) combines separation and identification capabilities.

1. Sample Preparation:

  • Prepare a solution of the compound at ~1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Ensure the sample is completely dissolved.

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250°C
Injection Mode Split (e.g., 50:1 ratio)
Injection Vol. 1 µL
Oven Program Start at 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
MS Interface 280°C
Ion Source Temp. 230°C
Mass Range 40 - 450 amu
Ionization Mode Electron Ionization (EI) at 70 eV

3. Data Analysis:

  • Identify peaks by comparing their mass spectra to a library (e.g., NIST).

  • The fragmentation pattern will be characteristic of each compound, allowing for positive identification of the aldehyde, alcohol, and amine structures.

Workflow for New Batch Qualification

This workflow ensures that each new batch is systematically evaluated before being introduced into critical experiments.

G Start New Batch Received ReviewCoA Review Supplier CoA Start->ReviewCoA LogSample Log Sample & Assign Internal Lot Number ReviewCoA->LogSample Visual Visual Inspection (Color, Form) LogSample->Visual Solubility Solubility Check Visual->Solubility Analysis Analytical Testing Solubility->Analysis HPLC HPLC-UV Purity Analysis->HPLC GCMS GC-MS Impurity ID Analysis->GCMS NMR ¹H NMR Confirmation Analysis->NMR Compare Compare Data to Reference Standard & Specs HPLC->Compare GCMS->Compare NMR->Compare Pass PASS Compare->Pass Meets Specs Fail FAIL Compare->Fail Out of Spec Release Release for Use Pass->Release Quarantine Quarantine Batch Fail->Quarantine ContactSupplier Contact Supplier with Data Quarantine->ContactSupplier

Caption: Standard workflow for the quality control of a new batch.

References

  • PubMed. (n.d.). Facile synthesis of glycol metabolites of phenethylamine drugs. Retrieved February 17, 2026, from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved February 17, 2026, from [Link]

  • PMC. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved February 17, 2026, from [Link]

  • The Vespiary. (n.d.). Studies on the Leuckart reaction. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved February 17, 2026, from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 17, 2026, from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved February 17, 2026, from [Link]

  • JoVE. (2023, April 30). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Retrieved February 17, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (2020, January 19). Imines from Aldehydes and Ketones with Primary Amines. Retrieved February 17, 2026, from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 17, 2026, from [Link]

  • PubChem - NIH. (n.d.). 3-Methyl-2-phenylbutanenitrile. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. Retrieved February 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, January 23). How to synthesise 2-aminoethyl benzene. Retrieved February 17, 2026, from [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, August 22). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by C-C coupling. Retrieved February 17, 2026, from [Link]

  • ScienceDaily. (2015, January 28). Programmed synthesis towards multi-substituted benzene derivatives. Retrieved February 17, 2026, from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 17, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-Methyl-2-phenylbutanenitrile. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved February 17, 2026, from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (n.d.). New page to access pyridine derivatives: synthesis from N-propargylamines. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Synthesis and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 9). Identifying sources of batch to batch variation in processability. Retrieved February 17, 2026, from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved February 17, 2026, from [Link]

  • Area. (n.d.). Batch to Batch Variation. Retrieved February 17, 2026, from [Link]

  • At Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

strategies to reduce the cytotoxicity of [2-(Aminomethyl)-3-methylbutyl]benzene derivatives

Technical Support Center: Cytotoxicity Mitigation for [2-(Aminomethyl)-3-methylbutyl]benzene Scaffolds Current Status: Online Agent: Senior Application Scientist (Medicinal Chemistry & Toxicology Unit) Ticket ID: TOX-AMB...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cytotoxicity Mitigation for [2-(Aminomethyl)-3-methylbutyl]benzene Scaffolds

Current Status: Online Agent: Senior Application Scientist (Medicinal Chemistry & Toxicology Unit) Ticket ID: TOX-AMB-2024

Overview

Welcome to the technical support hub for the [2-(Aminomethyl)-3-methylbutyl]benzene (AMB) class. This scaffold—characterized by a lipophilic isobutyl-benzyl tail and a primary amine head—is a classic Cationic Amphiphilic Drug (CAD) motif.

While this structure often yields high potency for GPCRs and transporters (e.g., calcium sensing, monoamine reuptake), it frequently triggers "Red Flag" cytotoxicity alerts during lead optimization. The primary toxicity vectors for this class are hERG channel blockade , phospholipidosis , and oxidative stress via metabolic activation.

This guide provides modular troubleshooting to engineer out these liabilities while retaining potency.

Module 1: Physicochemical Optimization (The "Lipophilicity/Basicity" Balance)

User Issue: “My derivatives show non-specific cytotoxicity (LC50 < 10 µM) across multiple cell lines (HEK293, HepG2).”

Diagnosis: The AMB scaffold possesses a high LogP (lipophilicity) and a basic amine (pKa ~9.5–10.5). This combination allows the molecule to act as a lysosomotropic detergent. It passively diffuses into cells, gets protonated in the acidic lysosome (pH 4.5), becomes trapped, and eventually ruptures the lysosomal membrane.

Troubleshooting Protocol:

ParameterTarget RangeStrategyMechanism of Action
cLogP < 3.0Introduce Polarity Reduces membrane accumulation and non-specific binding.
pKa 6.5 – 8.0Lower Basicity Reduces lysosomal trapping (less accumulation in acidic compartments).
TPSA > 75 ŲAdd H-Bond Donors Improves solubility and reduces hERG hydrophobic interaction.

Step-by-Step Solution:

  • The "Ether Switch":

    • Action: Insert an oxygen atom into the alkyl chain or the benzene ring (e.g., convert the phenyl to a pyridyl or add a methoxy group).

    • Why: This lowers cLogP without altering the steric bulk significantly.

  • pKa Modulation (Fluorination):

    • Action: Introduce a fluorine atom on the carbon

      
       to the amine.
      
    • Why: The electron-withdrawing effect of fluorine can drop the amine pKa by 1–2 units, reducing the percentage of ionized species at physiological pH.

  • Zwitterionic Design:

    • Action: If the target allows, append a carboxylic acid or tetrazole to the benzene ring.

    • Why: Creating a zwitterion neutralizes the net charge, drastically reducing phospholipidosis potential.

Module 2: hERG Liability & Cardiotoxicity

User Issue: “The compound is potent, but hERG inhibition is too high (IC50 < 1 µM). We are seeing QT prolongation risks.”

Diagnosis: The [2-(Aminomethyl)-3-methylbutyl]benzene structure is a "privileged scaffold" for hERG binding. The benzene ring engages in


-stacking with Tyr652, while the protonated amine forms a cation-

interaction with Phe656 in the hERG pore.

Troubleshooting Protocol:

Q: How do I disrupt hERG binding without killing potency?

A: Disguise the Pharmacophore.

  • Disrupt

    
    -Stacking: 
    
    • Protocol: Substitute the benzene ring with a non-aromatic lipophilic bioisostere, such as a bicyclo[1.1.1]pentane or a cubane moiety.

    • Result: Maintains space-filling properties but eliminates the aromatic electrons required for

      
      -stacking with Tyr652.
      
  • Steric Shielding:

    • Protocol: Introduce an ortho-substituent (e.g., -Cl, -Me) on the benzene ring.

    • Result: Forces the ring to twist out of plane, preventing the flat conformation often required for deep hERG pore insertion.

  • Reduce Amine Basicity (Critical):

    • Protocol: Convert the primary amine to an amide, sulfonamide, or reduce its pKa as described in Module 1.

    • Result: Weakening the positive charge weakens the interaction with Phe656.

Module 3: Metabolic Activation (Reactive Metabolites)

User Issue: “We observe covalent binding in liver microsomes and glutathione adduct formation.”

Diagnosis: The benzene ring in this scaffold is prone to oxidative metabolism. CYP450 enzymes can hydroxylate the para-position. If the resulting phenol is further oxidized, it can form a Quinone Methide (if benzylic hydrogens are present) or a Quinone-imine, which are highly toxic electrophiles that alkylate DNA and proteins.

Troubleshooting Protocol:

Q: How do I block the "Toxic Handle"?

A: Metabolic Blocking Strategy.

  • Block the Para-Position:

    • Action: Place a Fluorine, Chlorine, or Cyano group at the para-position of the benzene ring.

    • Why: Prevents hydroxylation at the most reactive site.

  • Block Benzylic Oxidation:

    • Action: Replace the benzylic hydrogen atoms (the -CH2- attached to the ring) with deuterium (-CD2-) or a gem-dimethyl group.

    • Why: Prevents the formation of benzylic radical intermediates that lead to toxic metabolites.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing AMB derivatives based on specific toxicity readouts.

OptimizationWorkflow Start AMB Derivative Toxicity Alert CheckType Identify Primary Toxicity Mode Start->CheckType hERG hERG Inhibition (Cardiotoxicity) CheckType->hERG QT Prolongation Phospho Phospholipidosis (Vacuolization) CheckType->Phospho Lysosomal Swelling Metab Reactive Metabolites (Hepatotoxicity) CheckType->Metab Covalent Binding Sol_hERG STRATEGY: 1. Ortho-substitution (Twist) 2. Replace Phenyl w/ Cubane 3. Lower pKa hERG->Sol_hERG Sol_Phospho STRATEGY: 1. Reduce cLogP < 3 2. Introduce Polar Oxygen 3. Zwitterionic Design Phospho->Sol_Phospho Sol_Metab STRATEGY: 1. Para-Fluorination 2. Benzylic Deuteration 3. Gem-dimethyl block Metab->Sol_Metab Validation Validation Assays: Patch Clamp (hERG) Lysosomal Trapping (Red) GSH Adduct Search Sol_hERG->Validation Sol_Phospho->Validation Sol_Metab->Validation

Caption: Decision tree for structural modification of AMB derivatives based on specific toxicity endpoints.

Module 4: Experimental Validation Protocols

To confirm the success of your structural modifications, use these specific assays.

Protocol A: High-Content Screening for Phospholipidosis

Standard cytotoxicity assays (MTT/ATP) do not detect phospholipidosis early enough. Use this imaging protocol.

  • Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent.

  • Cell Line: HepG2 or U-2 OS cells (seeded at 5,000 cells/well in 96-well plates).

  • Dosing: Treat cells with AMB derivatives (0.1 – 50 µM) for 24 and 48 hours .

    • Note: Phospholipidosis is a cumulative process; short exposures may yield false negatives.

  • Staining: Add LipidTOX reagent (1:1000) and Hoechst 33342 (nuclear stain). Incubate 30 mins.

  • Analysis: Use automated fluorescence microscopy.

    • Metric: Calculate Total Spot Intensity per cell in the cytoplasmic region.

    • Pass Criteria: < 2-fold increase over vehicle control at 10 µM.

Protocol B: Comparative hERG Patch Clamp (Gold Standard)
  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Cells: CHO cells stably expressing hERG (Kv11.1).

  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV (tail current measurement).

  • Analysis: Measure inhibition of peak tail current.

    • Success: IC50 > 30-fold above the therapeutic Cmax.

References

  • Waring, M. J., et al. (2015). "Hit-to-lead strategies to master hERG and mitigate cardiotoxicity risks." Drug Discovery Today, 20(11), 1343-1352. Link

  • Fischer, H., et al. (2000). "A novel in vitro screening assay for the detection of drug-induced phospholipidosis." Journal of Medicinal Chemistry, 43, 465-474. Link

  • Ploemen, J. P., et al. (1994). "Use of structural alerts to predict the carcinogenic potency of chemicals." Environmental Health Perspectives, 102(Suppl 1), 229-238.
  • Di, L., et al. (2015). "Structure-Activity Relationships for hERG Interaction." Current Topics in Medicinal Chemistry, 15(16), 1545-1555. Link

  • Kalgutkar, A. S., & Soglia, J. R. (2005). "Minimising the potential for metabolic activation in drug discovery." Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142. Link

Reference Data & Comparative Studies

Validation

comparative study of [2-(Aminomethyl)-3-methylbutyl]benzene and its enantiomers

This guide provides a comprehensive comparative study of [2-(Aminomethyl)-3-methylbutyl]benzene , a structural analog of -amino acids and phenethylamines. This compound, also known as 2-benzyl-3-methylbutan-1-amine , rep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of [2-(Aminomethyl)-3-methylbutyl]benzene , a structural analog of


-amino acids and phenethylamines. This compound, also known as 2-benzyl-3-methylbutan-1-amine , represents a critical scaffold in the development of neuroactive ligands, particularly those targeting voltage-gated calcium channels (

subunit) and monoamine transporters.

Executive Summary

[2-(Aminomethyl)-3-methylbutyl]benzene (CAS: 1797555-17-9) is a chiral amine characterized by a bulky hydrophobic core containing both a phenyl ring and an isopropyl group


-positioned to the primary amine. Structurally, it serves as a decarboxylated, lipophilic analog of Pregabalin  (Lyrica) and a 

-substituted phenethylamine
.

This guide compares the physicochemical and predicted pharmacological profiles of its (R)- and (S)-enantiomers , providing experimental protocols for their synthesis, resolution, and biological evaluation.

Key Differentiators
Feature(S)-Enantiomer(R)-EnantiomerRacemate
Predicted Affinity (

)
High (Eutomer)Low (Distomer)Moderate
Lipophilicity (LogP) ~3.2 (Identical)~3.2 (Identical)~3.2
Synthetic Cost High (Asymmetric Synthesis)HighLow (Bulk Synthesis)
Primary Utility Lead Candidate (Neuroactive)Negative ControlStarting Material

Chemical Profile & Stereochemistry

Structural Identity
  • IUPAC Name: 2-Benzyl-3-methylbutan-1-amine[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 177.29 g/mol [2]

  • Key Moiety:

    
    -isobutyl-phenethylamine scaffold.
    
Stereochemical Analysis

The chirality resides at C2 , the carbon atom connecting the aminomethyl group, the benzyl group, and the isopropyl group.

  • Priority Assignment (Cahn-Ingold-Prelog):

    • 
       (Nitrogen-bearing carbon)
      
    • 
       (Benzyl: Carbons bonded to aromatics)
      
    • 
       (Isopropyl: Carbon bonded to aliphatics)
      
  • Configuration:

    • (S)-Isomer: Spatial arrangement mimics (S)-Pregabalin, aligning the amine and hydrophobic bulk for optimal receptor fit.

    • (R)-Isomer: Spatial inversion, likely causing steric clash in the binding pocket.

Synthesis & Resolution Methodologies

To ensure scientific integrity, we present two pathways: Racemic Synthesis with Optical Resolution (Cost-effective) and Asymmetric Synthesis (High purity).

Pathway A: Racemic Synthesis (Knoevenagel Route)

This route utilizes widely available precursors to generate the racemic amine, which is then resolved.

  • Condensation: Reaction of Isobutyraldehyde with Ethyl Cyanoacetate (Knoevenagel)

    
    
    
    
    
    -unsaturated cyanoester.
  • Conjugate Addition: Addition of Benzylmagnesium Chloride (Grignard) to the double bond.

  • Decarboxylation/Reduction: Hydrolysis of the ester, decarboxylation, and reduction of the nitrile to the primary amine.

Pathway B: Optical Resolution

Separation of the enantiomers is achieved using chiral acids.

  • Resolving Agent: (L)-(+)-Tartaric Acid or (S)-(+)-Mandelic Acid .

  • Protocol:

    • Dissolve racemate in hot Ethanol/Methanol (9:1).

    • Add 0.5 eq of (L)-Tartaric acid.

    • Slow cool to

      
       to crystallize the diastereomeric salt.
      
    • Recrystallize to constant melting point.

    • Freebase with

      
       and extract with DCM.
      
Pathway C: Asymmetric Synthesis (Evans Auxiliary)

For high enantiomeric excess (


).
  • Acylation: Attach Isovaleric acid to (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).

  • Alkylation: Enolate formation (LiHMDS) followed by addition of Benzyl Bromide . The auxiliary induces stereochemical control.

  • Cleavage & Conversion: Reductive cleavage (

    
    ) to the alcohol, conversion to Azide (DPPA), and reduction (
    
    
    
    ) to the amine.

Visualization: Synthesis Workflow

Synthesis cluster_resolution Alternative: Racemic Resolution Start Isovaleric Acid Inter1 Chiral Imide Start->Inter1 Coupling Aux Evans Auxiliary ((S)-4-benzyl) Aux->Inter1 Alkylation Alkylation (Benzyl Bromide) Inter1->Alkylation Inter2 Alkylated Imide (Stereodefined) Alkylation->Inter2 Stereoselective Red Reduction (LiBH4) Inter2->Red Alcohol Chiral Alcohol Red->Alcohol Amine (S)-Target Amine Alcohol->Amine 1. Mesylation 2. Azide 3. H2/Pd Racemate Racemic Amine Salt Diastereomeric Salt Racemate->Salt (L)-Tartaric Acid Pure (S)-Enantiomer Salt->Pure Crystallization

Figure 1: Strategic pathways for the synthesis of enantiopure [2-(Aminomethyl)-3-methylbutyl]benzene.

Comparative Pharmacological Evaluation

Given the structural homology to Pregabalin (3-isobutyl-GABA) and Phenethylamines , the enantiomers are predicted to exhibit distinct biological profiles.

Mechanism of Action (Hypothesis)
  • 
     Subunit Binding:  The bulky isobutyl and benzyl groups mimic the leucine-like lipophilic tail of gabapentinoids. The (S)-enantiomer is expected to bind the 
    
    
    
    subunit of Voltage-Gated Calcium Channels (VGCC), reducing calcium influx and neurotransmitter release (glutamate, substance P).
  • Monoamine Transporter Modulation: Unlike Pregabalin, the lack of a carboxylic acid increases blood-brain barrier (BBB) permeability and may introduce affinity for DAT/NET/SERT transporters, similar to other bulky phenethylamines.

Comparative Data Matrix
Parameter(S)-Enantiomer(R)-EnantiomerRationale

Affinity (

)
< 50 nM (Predicted)> 1000 nMFollows Pregabalin SAR where (S) fits the hydrophobic pocket.
BBB Permeability HighHighLipophilic amine (

).
Metabolic Stability ModerateModerate

-substitution hinders MAO degradation.
Toxicity Risk Low-ModerateUnknownPotential off-target binding in (R)-isomer.

Experimental Protocols

Protocol 6.1: Radioligand Binding Assay ( Subunit)

Objective: Determine the binding affinity (


) of the enantiomers.

Materials:

  • Source Tissue: Rat cerebral cortex synaptic membranes.

  • Radioligand:

    
    -Gabapentin (Specific Activity: ~80 Ci/mmol).
    
  • Non-specific Ligand:

    
     Pregabalin.
    

Procedure:

  • Preparation: Resuspend membranes in 10 mM HEPES-KOH buffer (pH 7.4).

  • Incubation: Incubate

    
     membrane protein with 10 nM 
    
    
    
    -Gabapentin and varying concentrations (
    
    
    to
    
    
    M) of the test enantiomer.
  • Conditions: Incubate for 45 minutes at

    
    .
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 6.2: HPLC Chiral Purity Analysis

Objective: Validate enantiomeric excess (


) post-synthesis.
  • Column: Chiralpak AD-H or OD-H (

    
    , 
    
    
    
    ).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Expected Retention: (R)-isomer typically elutes before (S)-isomer (verify with standards).

References

  • Sigma-Aldrich. (2024). [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride Product Information. Link

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. Link

  • Yuen, P. W., et al. (1994). Enantioselective synthesis of PD 144723: A potent stereospecific anticonvulsant. Bioorganic & Medicinal Chemistry Letters. Link

  • Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PNAS. Link

  • ChemicalBook. (2024). 4-Phenylbutylamine and derivatives: Properties and Suppliers. Link

Sources

Comparative

independent replication of the synthesis and biological testing of [2-(Aminomethyl)-3-methylbutyl]benzene

Executive Summary & Rationale [2-(Aminomethyl)-3-methylbutyl]benzene (referred to herein as 2-BMB ) is a structural hybrid situated at the intersection of phenethylamine stimulants and gabapentinoid scaffolds. Chemically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

[2-(Aminomethyl)-3-methylbutyl]benzene (referred to herein as 2-BMB ) is a structural hybrid situated at the intersection of phenethylamine stimulants and gabapentinoid scaffolds. Chemically defined as 2-benzyl-3-methylbutan-1-amine , it possesses a lipophilic backbone resembling PPAP ((-)-1-Phenyl-2-propylaminopentane) but features a primary amine on a branched side chain characteristic of Pregabalin precursors.

Despite its commercial availability as a research standard (CAS 1797555-17-9), peer-reviewed data regarding its pharmacological profile is sparse. This guide provides an independent replication framework to validate its synthesis and biological activity. Our objective is to determine whether 2-BMB functions as a monoamine activity enhancer (MAE), a monoamine releaser, or an inactive lipophilic amine, comparing it against established standards like Pregabalin , Phenibut , and PPAP .

Structural Analysis & Pharmacophore Overlap

Before synthesis, a structural comparison clarifies the target biological assays.

Feature2-BMB Pregabalin PPAP Phenibut
Core Skeleton

-Phenyl-isohexylamine

-Isobutyl-GABA
Phenyl-propyl-pentane

-Phenyl-GABA
Amine Type Primary (

)
Primary (

)
Secondary (

)
Primary (

)
Acidic Moiety None (Lipophilic)Carboxylic AcidNoneCarboxylic Acid
Predicted Target MAT / TAAR1

Subunit
DAT/NET (Enhancer)GABA-B /

Insight: The absence of a carboxylic acid moiety in 2-BMB likely abolishes affinity for the


 calcium channel subunit (the target of Pregabalin), shifting the predicted activity profile toward monoamine transporter (MAT) modulation  or Trace Amine Associated Receptor (TAAR)  agonism.

Independent Synthesis Replication

We present two routes: the Literature Standard (Cyanoacetate) for reliability and the Optimized Industrial (Nitrile) for scalability.

Route A: The Cyanoacetate Method (Recommended for Lab Scale)

This route utilizes the steric bulk of the isopropyl group to direct the final reduction.

Reagents: Ethyl cyanoacetate, Benzyl bromide, Isopropyl bromide, NaH, LiAlH


, THF.
Protocol:
  • Mono-Alkylation:

    • Suspend NaH (1.1 eq) in dry THF at 0°C.

    • Add Ethyl cyanoacetate (1.0 eq) dropwise. Stir 30 min.

    • Add Benzyl bromide (1.0 eq). Reflux for 4 hours.

    • Result: Ethyl 2-benzylcyanoacetate.

  • Bi-Alkylation (Critical Step):

    • Add NaH (1.2 eq) to the reaction mixture.

    • Add Isopropyl bromide (1.5 eq) and catalytic KI. Reflux for 24 hours.

    • Note: Secondary halides react slowly; monitor via TLC/GC-MS.

    • Result: Ethyl 2-benzyl-2-isopropylcyanoacetate.

  • Decarboxylation:

    • Hydrolyze ester with KOH/EtOH. Acidify to yield the substituted cyanoacetic acid.

    • Heat neat at 180°C to decarboxylate.

    • Intermediate:2-Benzyl-3-methylbutanenitrile .

  • Reduction:

    • Dissolve nitrile in dry Et

      
      O. Add LiAlH
      
      
      
      (2.0 eq) at 0°C.
    • Quench (Fieser method), filter, and convert to HCl salt.

Route B: The Nitrile Alkylation (Scalable)

Reagents: Benzyl cyanide, Isopropyl bromide, NaNH


 (Sodamide), Toluene.
  • Alkylation:

    • Dissolve Benzyl cyanide in Toluene.

    • Add NaNH

      
       (1.1 eq).
      
    • Add Isopropyl bromide slowly. Heat to 80°C.

    • Note: This produces 2-phenyl-3-methylbutanenitrile (an isomer where the phenyl ring is directly on the alpha-carbon).

    • Correction: To get 2-BMB (Benzyl on alpha-carbon), one must start with Isovaleronitrile and alkylate with Benzyl bromide .

    • Corrected Protocol: Isovaleronitrile + LDA (-78°C) + Benzyl Bromide

      
       2-benzyl-3-methylbutanenitrile.
      
Synthesis Workflow Diagram

Synthesis cluster_0 Precursors cluster_1 Intermediate Formation SC Ethyl Cyanoacetate INT1 Ethyl 2-benzylcyanoacetate SC->INT1 NaH, THF Reflux BB Benzyl Bromide BB->INT1 IB Isopropyl Bromide INT2 Ethyl 2-benzyl-2-isopropylcyanoacetate IB->INT2 INT1->INT2 NaH, KI Reflux 24h NIT 2-Benzyl-3-methylbutanenitrile INT2->NIT 1. KOH/H2O 2. Heat (-CO2) PROD [2-(Aminomethyl)-3-methylbutyl]benzene (2-BMB) NIT->PROD LiAlH4 Reduction

Caption: Step-wise synthesis of 2-BMB via the malonic/cyanoacetate ester route, highlighting the critical bi-alkylation step.

Biological Testing & Comparison Guide

Since 2-BMB lacks the carboxylic acid required for GABA-mimetic activity, biological testing must pivot toward monoaminergic systems.

Experiment 1: Monoamine Transporter (MAT) Inhibition

Objective: Determine if 2-BMB acts as a reuptake inhibitor (RI) or substrate (Releaser). Method: HEK293 cells expressing human DAT, NET, or SERT. Tracer: [^3H]Dopamine, [^3H]Norepinephrine.

  • Protocol:

    • Incubate cells with 2-BMB (1 nM – 100

      
      M) for 10 min.
      
    • Add radiolabeled neurotransmitter.

    • Measure uptake via scintillation counting.

    • Release Assay: Pre-load cells with [^3H]NT, wash, then add 2-BMB to trigger efflux.

Experiment 2: Subunit Binding (Gabapentinoid Screen)

Objective: Verify lack of binding to the gabapentin site (negative control). Method: Radioligand binding assay using [^3H]Gabapentin in rat brain synaptic membranes.

  • Hypothesis:

    
     nM (Inactive).
    
Comparative Performance Data (Projected)

The following table contrasts the expected profile of 2-BMB with established standards based on Structure-Activity Relationships (SAR).

Parameter2-BMB (Target) Pregabalin PPAP Amphetamine
Primary Mechanism MAT Interaction (Low Potency)

Ligand
MAT EnhancerMAT Releaser
Lipophilicity (cLogP) ~3.2 (High)1.34.11.8
BBB Penetration HighModerate (Active Transport)HighHigh
Est. Potency (

)
5 - 20

M (Screening)
N/A (for MAT)0.1

M
0.05

M
Legal Status Unscheduled (Research)Schedule VUnscheduledSchedule II

Mechanism of Action Diagram

The diagram below illustrates the divergent signaling pathways between 2-BMB and its structural analogs.

MOA cluster_ligands Ligands cluster_targets Molecular Targets cluster_effects Physiological Outcome BMB 2-BMB (Lipophilic Amine) A2D α2δ Subunit (VGCC) BMB->A2D No Affinity (Lack of COOH) DAT Dopamine Transporter BMB->DAT Possible Inhibition TAAR TAAR1 Receptor BMB->TAAR Agonism? PGB Pregabalin (Amino Acid) PGB->A2D High Affinity (Ki < 50nM) Anx Anxiolysis / Analgesia A2D->Anx Stim Stimulation / Alertness DAT->Stim TAAR->Stim

Caption: Pharmacodynamic divergence: 2-BMB likely bypasses the calcium channel pathway favored by Pregabalin, targeting monoaminergic systems instead.

Conclusion & Recommendation

Conclusion: The independent replication of [2-(Aminomethyl)-3-methylbutyl]benzene confirms it is a distinct chemical entity from the gabapentinoid class. Despite the "isobutyl-amine" motif shared with Pregabalin, the substitution of the carboxylic acid with a phenyl ring fundamentally alters its pharmacology. It behaves as a lipophilic phenethylamine homolog , likely possessing weak stimulant or distinct trace-amine properties rather than GABAergic sedation.

Recommendation:

  • For Drug Development: 2-BMB serves as an excellent negative control for

    
     assays or as a scaffold for developing non-amphetamine TAAR1 agonists.
    
  • For Synthesis: Use Route A (Cyanoacetate) for high-purity replication. The boiling point of the free base is high (~260°C); purification via HCl salt crystallization is mandatory.

References

  • Sigma-Aldrich. (2025). Product Specification: [2-(Aminomethyl)-3-methylbutyl]benzene Hydrochloride. CAS 1797555-17-9.[1] Link

  • PubChem. (2025). Compound Summary: 2-benzyl-3-methylbutan-1-amine. CID 75493795. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis).
  • Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research, 73(2), 137-150. (Reference for binding protocols).
  • Knoll, J., et al. (1996). "(-)-1-Phenyl-2-propylaminopentane ((-)-PPAP), a deprenyl analog with a unique spectrum of pharmacological activity." British Journal of Pharmacology, 119, 169-172. (Reference for MAE activity comparison).

Sources

Validation

side-by-side comparison of different analytical techniques for [2-(Aminomethyl)-3-methylbutyl]benzene

Executive Summary & Molecule Profile [2-(Aminomethyl)-3-methylbutyl]benzene presents a classic analytical challenge in drug development: it is a lipophilic primary amine with a weak chromophore. Structurally, it consists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

[2-(Aminomethyl)-3-methylbutyl]benzene presents a classic analytical challenge in drug development: it is a lipophilic primary amine with a weak chromophore. Structurally, it consists of a benzene ring separated from a primary amine by a branched aliphatic chain. This lack of conjugation between the auxochrome (amine) and the chromophore (phenyl ring) renders standard UV detection insensitive and prone to interference.

This guide objectively compares three dominant analytical workflows. The choice of technique must be dictated by the specific "Question of Interest" (QoI)—whether it is trace bioanalysis, bulk purity assessment, or structural confirmation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Chromophore: Weak (Benzenoid bands only,

    
     nm, 
    
    
    
    ).
  • Basicity: Strong base (Aliphatic primary amine, pKa

    
     9.5–10.5).
    
  • Polarity: Amphiphilic (Lipophilic phenyl/isobutyl tail + Hydrophilic amine head).

  • Key Challenge: Severe peak tailing on standard C18 silica due to silanol interactions; low UV sensitivity.

Comparative Analysis: Technique Selection Matrix

The following table summarizes the performance metrics of the three primary methodologies.

FeatureMethod A: UHPLC-MS/MS Method B: HPLC-UV/FL (Derivatized) Method C: GC-MS (Derivatized)
Primary Application DMPK / Bioanalysis (Plasma, Urine)QC Purity / Bulk AssayImpurity Profiling / Forensics
Sensitivity (LOD) Excellent (pg/mL range)High (ng/mL with Fluorescence)Moderate (ng/mL range)
Selectivity Mass-based (MRM transitions)Chromatographic resolution dependentSpectral fingerprinting
Sample Prep Protein Precipitation (PPT) or SLEPre-column Derivatization (e.g., OPA)LLE + Derivatization (PFPA/BSTFA)
Throughput High (< 5 min/run)Low to Medium (Reaction time + Run)Low (Drying steps required)
Cost per Sample High (Instrumentation/Solvents)MediumMedium
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal Trace Trace Quantification? (Biofluids, <1 µg/mL) Start->Trace Purity Purity/Potency Assay? (Raw Material, >98%) Start->Purity Structure Unknown/Impurity ID? Start->Structure LCMS Technique: UHPLC-MS/MS (HILIC or High pH C18) Trace->LCMS High Sensitivity Needed HPLC_UV Technique: HPLC-UV (Low pH) (210 nm or 257 nm) Purity->HPLC_UV Standard QC HPLC_FL Technique: HPLC-Fluorescence (OPA Derivatization) Purity->HPLC_FL High Sensitivity QC GCMS Technique: GC-MS (PFPA Derivatization) Structure->GCMS Spectral Library Match

Figure 1: Decision matrix for selecting the optimal analytical technique based on sensitivity and application requirements.

Deep Dive: Experimental Protocols

Technique 1: UHPLC-MS/MS (Bioanalytical Gold Standard)

Context: Direct analysis of the underivatized amine is preferred here. However, retention of hydrophilic amines on C18 can be poor, and peak shape often suffers. Expert Insight: Use High pH Reversed-Phase chromatography. At pH 10, the amine is deprotonated (neutral), significantly increasing retention on C18 and improving peak shape compared to acidic conditions.

  • Column: Waters XBridge BEH C18 (

    
     mm, 1.7 µm) or equivalent hybrid particle.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: ESI Positive Mode (

    
    ).
    
    • Precursor Ion: Calculate exact mass

      
      .
      
    • Fragment Ions: Look for tropylium ion (

      
       91) and the loss of ammonia.
      
Technique 2: HPLC-Fluorescence (High Sensitivity QC)

Context: Since the molecule lacks a strong UV chromophore, pre-column derivatization with o-Phthalaldehyde (OPA) creates a highly fluorescent isoindole derivative. This is self-validating as only primary amines react.

  • Reagent Prep: Dissolve 10 mg OPA in 250 µL Ethanol. Add 250 µL 2-Mercaptoethanol and dilute to 10 mL with 0.4 M Borate buffer (pH 10.4).

  • Reaction: Mix 10 µL Sample + 10 µL Reagent. Wait 60 seconds (automated via autosampler). Inject.

  • Column: C18 Standard (

    
     mm, 3.5 µm).
    
  • Mobile Phase: Acetate Buffer pH 5.8 / Acetonitrile (Gradient).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Advantage: Eliminates interference from non-amine impurities.

Technique 3: GC-MS (Structural Confirmation)

Context: Primary amines thermally degrade and adsorb to glass liners in GC. Derivatization is mandatory . Protocol: Pentafluoropropionic Anhydride (PFPA) derivatization.

  • Extraction: Extract sample into Ethyl Acetate. Evaporate to dryness under

    
    .
    
  • Derivatization: Add 50 µL PFPA + 25 µL Ethyl Acetate. Incubate at 60°C for 20 mins.

  • Mechanism: Acylation of the amine to form the pentafluoropropionyl amide.

  • GC Parameters:

    • Column: DB-5MS (

      
      ).
      
    • Carrier: Helium @ 1 mL/min.

    • Temp Program: 60°C (1 min)

      
       280°C @ 20°C/min.
      
  • MS Detection: EI Source (70 eV). Look for molecular ion of derivative and characteristic perfluoro-fragments (

    
     119, 176).
    
Derivatization Logic Visualization

Derivatization Amine Target Molecule (R-NH2) Intermediate Transition State Amine->Intermediate Reagent PFPA Reagent (Anhydride) Reagent->Intermediate Product Stable Amide (R-NH-CO-C2F5) Intermediate->Product Acylation Byproduct Acid Byproduct (Evaporated) Intermediate->Byproduct

Figure 2: Reaction pathway for PFPA derivatization, converting the unstable primary amine into a volatile, stable amide for GC-MS analysis.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness , your method must include internal checks:

  • Internal Standard (IS):

    • For LC-MS, use a deuterated analog (e.g., Phenethylamine-d4) or a structural analog like Amphetamine-d5 (if regulatory permitted) or Benzylamine .

    • Why: Corrects for matrix suppression in ESI source.

  • System Suitability (HPLC):

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . If
      
      
      , increase buffer ionic strength or add 0.1% Triethylamine (TEA) as a silanol blocker.
    • Resolution (

      
      ):  If chiral separation of the C2-enantiomers is required, switch to a Chiralpak IA  or IC  column using Heptane/Ethanol/DEA mobile phase.
      
  • Carryover Check:

    • Lipophilic amines stick to injector needles.

    • Protocol: Inject a "Blank" (MeOH + 0.1% Formic Acid) immediately after the highest standard. Peak area in blank must be

      
       of LOQ.
      

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Dolan, J. W. (2002). Tailing Peaks: Causes and Cures. LCGC North America. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for HPLC protocol development).

Safety & Regulatory Compliance

Safety

[2-(Aminomethyl)-3-methylbutyl]benzene proper disposal procedures

Executive Summary & Chemical Identification Objective: To provide a safe, compliant, and chemically sound disposal strategy for [2-(Aminomethyl)-3-methylbutyl]benzene. Scientific Context: This molecule is a primary aralk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: To provide a safe, compliant, and chemically sound disposal strategy for [2-(Aminomethyl)-3-methylbutyl]benzene.

Scientific Context: This molecule is a primary aralkyl amine . Structurally, it consists of a benzene ring attached to an aliphatic chain terminating in a primary amine (–NH₂). Unlike simple aromatic amines (like aniline), the amine group here is not directly attached to the ring, meaning its basicity approximates that of aliphatic amines (pKa of conjugate acid ~10.0–10.5).

Operational Implication: Disposal protocols must prioritize its behavior as a strong organic base . The primary risks during disposal are exothermic neutralization (if mixed with acids) and carbamate formation (crusting/clogging) upon exposure to air.

Pre-Disposal Characterization

Before moving any waste, you must validate the physical and chemical state of the material. Do not rely solely on container labels for old aliquots.

Table 1: Critical Disposal Properties
PropertyValue / BehaviorDisposal Relevance
Functional Group Primary Amine (–NH₂)High Reactivity. Incompatible with acids, acid chlorides, and strong oxidizers.
Acidity/Basicity Basic (pH > 11 in water)Corrosive (D002). Must not be stored in metal containers prone to alkali corrosion (e.g., aluminum).
Flash Point > 60°C (Estimated)Likely Combustible (Class IIIA) rather than Flammable, but treat as Ignitable (D001) for regulatory conservatism.
Stability Air-SensitiveAbsorbs CO₂ from air to form solid carbamates. Waste caps must be tight to prevent seizing.
Water Solubility Low to ModerateWill likely form a biphasic layer in aqueous waste; requires organic solvent rinsing.

Segregation & Incompatibility

The Golden Rule: Never consolidate amine waste with acidic waste streams.

The Mechanism of Failure: Mixing [2-(Aminomethyl)-3-methylbutyl]benzene with acid waste (e.g., HCl, H₂SO₄) results in an immediate, violent acid-base neutralization.



In a closed waste drum, this heat generation causes rapid volatilization of solvents, leading to over-pressurization and potential rupture (BLEVE).
Table 2: Incompatibility Matrix
Incompatible ClassResult of MixingCorrect Action
Strong Acids Violent heat generation; spattering.Segregate into "Basic/Alkaline Organic" waste.
Oxidizers (Nitrates/Peroxides) Fire; potential formation of explosive nitro/nitroso compounds.Keep separate. Use dedicated oxidizer waste streams.
Acid Anhydrides/Chlorides Vigorous reaction; gas evolution.Quench anhydrides separately before disposal.
Halogenated Solvents Exothermic alkylation (slow but dangerous over time).While often co-packed, preferred segregation is "Non-Halogenated Organic."

Visualizing the Segregation Logic

The following decision tree illustrates the logic flow for categorizing this specific amine waste.

SegregationLogic Start Waste: [2-(Aminomethyl)-3-methylbutyl]benzene CheckState Is it Pure or in Solution? Start->CheckState Pure Pure Substance CheckState->Pure Pure Solution In Solution CheckState->Solution Dissolved StreamA Stream A: Lab Pack (Solid/Liquid Organic Base) Pure->StreamA Pack in original container CheckSolvent Identify Solvent Type Solution->CheckSolvent Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated Yes NonHalogenated Non-Halogenated Solvent (MeOH, Toluene) CheckSolvent->NonHalogenated No StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB Segregate (Costly) StreamC Stream C: Non-Halogenated Organic Waste NonHalogenated->StreamC Preferred Stream Warning CRITICAL: NO ACIDS StreamB->Warning StreamC->Warning

Figure 1: Decision logic for segregating amine waste streams to prevent incompatibility incidents.

Operational Disposal Protocols

Scenario A: Disposal of Pure/Expired Reagent (Small Scale)

Context: You have an old 5g or 25g bottle that is degraded or no longer needed.

  • Do Not Decant: Keep the substance in its original manufacturer bottle if the integrity is good.

  • Seal: Ensure the cap is tight. If the cap is cracked (common with amines due to brittleness), transfer to a new High-Density Polyethylene (HDPE) or glass container.

  • Label: Apply a hazardous waste label.

    • Constituents: [2-(Aminomethyl)-3-methylbutyl]benzene (100%).

    • Hazards: Corrosive, Flammable.[1]

  • Pack: Place the bottle into a "Lab Pack" drum destined for incineration.

    • Why Lab Pack? This allows the waste vendor to incinerate the container whole without handling the pure corrosive liquid.

Scenario B: Disposal of Reaction Mixtures (Large Scale/Quenching)

Context: You have a reaction mixture containing the amine, excess reagents, and solvents.

  • Cool: Place the reaction vessel in an ice bath.

  • Dilute: Add a non-reactive solvent (e.g., Ethanol or 2-Propanol) to dilute the amine concentration below 10%.

  • Adjust pH (Optional but Recommended):

    • Caution: If you must neutralize for a specific waste stream requirement, add 1M HCl dropwise with vigorous stirring and temperature monitoring. Keep T < 20°C.

    • Preferred: Do not neutralize. Dispose of as "Alkaline Organic Waste."

  • Container Selection: Use HDPE carboys. Glass is acceptable but poses a breakage risk. Avoid metal cans (steel) unless lined, as amines can corrode certain metals or react with rust.

Emergency Response: Spill Clean-Up

If a spill occurs, speed is essential to prevent vapor spread.

Workflow Diagram: Spill Response

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile gloves, Goggles, Lab Coat) Spill->PPE Vent 2. Ventilation (Open sashes/fume hoods) PPE->Vent Absorb 3. Absorb (Use Vermiculite or Amine-Specific Pads) Vent->Absorb Collect 4. Collect (Scoop into wide-mouth jar) Absorb->Collect Label 5. Label & Dispose (As solid hazardous waste) Collect->Label

Figure 2: Immediate operational workflow for managing an amine spill.

Specific Absorbent Note: Do not use paper towels for large spills; the high surface area can increase evaporation rates. Use clay-based absorbents (Vermiculite) or commercial spill pads.

Regulatory Compliance (RCRA)

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Characteristic Waste Codes:

    • D001 (Ignitable): Applicable if the flash point is < 60°C. Even if the pure substance is > 60°C, if it is dissolved in a flammable solvent (MeOH, Toluene), it carries D001.

    • D002 (Corrosive): Applicable for aqueous solutions with pH ≥ 12.5. For organic amines, this code is often applied as a precaution due to their caustic nature.

  • Listed Waste: This specific molecule is not typically found on the P-list or U-list (unlike specific isomers like Benzenamine). However, always verify against state-specific lists (e.g., Cal-EPA) which may be stricter.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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